Alogliptin
Description
Properties
IUPAC Name |
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBOMTDTBDDKMP-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90234130 | |
| Record name | Alogliptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90234130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Sparingly soluble | |
| Record name | Alogliptin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06203 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
850649-61-5 | |
| Record name | Alogliptin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850649-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alogliptin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850649615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alogliptin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06203 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alogliptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90234130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALOGLIPTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHC049LO86 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Alogliptin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8203 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Alogliptin's Mechanism of Action: A Technical Guide to DPP-4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of alogliptin, a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor. Through a detailed examination of its molecular interactions, enzymatic inhibition, and physiological consequences, this document provides a comprehensive resource for professionals in the field of diabetes research and drug development.
Introduction: The Role of DPP-4 in Glucose Homeostasis
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine protease ubiquitously expressed on the surface of various cell types.[1] It plays a critical role in glucose metabolism by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.[3][4] The rapid degradation of GLP-1 and GIP by DPP-4, with a half-life of only 1-2 minutes for active GLP-1, limits their therapeutic potential in their native form.[2]
This compound: A Potent and Selective DPP-4 Inhibitor
This compound is an orally administered, quinazolinone-based, non-covalent inhibitor of the DPP-4 enzyme.[2][5] Its primary mechanism of action is to competitively and selectively bind to the catalytic site of DPP-4, thereby preventing the degradation of incretin hormones.[6] This leads to elevated levels of active GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion, reduces glucagon secretion, and ultimately improves glycemic control in patients with type 2 diabetes.[7][8]
Molecular Interaction with DPP-4
Crystallographic studies of this compound in complex with human DPP-4 reveal the precise molecular interactions responsible for its potent and selective inhibition. This compound binds non-covalently to the active site of the DPP-4 enzyme.[9] The DPP-4 active site is characterized by several subsites, including the S1, S2, and S2' subsites, which accommodate the side chains of the peptide substrates. The aminopiperidine moiety of this compound forms key interactions within the S2 subsite, while the benzonitrile group occupies the S1 pocket.[9]
Quantitative Data on this compound's Potency and Selectivity
This compound exhibits high potency and remarkable selectivity for DPP-4 over other closely related serine proteases, such as DPP-2, DPP-8, and DPP-9. This high selectivity is crucial for minimizing off-target effects and enhancing the safety profile of the drug.[8]
| Parameter | Value | Species | Reference |
| DPP-4 Inhibition | |||
| IC50 | ~6.9 nM | Human | |
| Selectivity | |||
| DPP-2 | >10,000-fold | Human | |
| DPP-8 | >10,000-fold | Human | [2] |
| DPP-9 | >10,000-fold | Human | [2] |
| Fibroblast Activation Protein (FAP)/Seprase | >10,000-fold | Human | |
| Prolyl Endopeptidase | >10,000-fold | Human | |
| Tryptase | >10,000-fold | Human |
Pharmacokinetics and Pharmacodynamics
This compound is rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) reached within 1 to 2 hours.[2][8] It has an absolute bioavailability of approximately 100%.[8] The terminal half-life of this compound is about 21 hours, which supports once-daily dosing.[8] Following a single oral dose, this compound leads to rapid and sustained inhibition of plasma DPP-4.
| Parameter | Value | Species | Reference |
| Pharmacokinetics | |||
| Tmax | 1-2 hours | Human | [2][8] |
| Absolute Bioavailability | ~100% | Human | [8] |
| Terminal Half-life (t1/2) | ~21 hours | Human | [8] |
| Protein Binding | ~20% | Human | [7][8] |
| Excretion | 76% unchanged in urine, 13% in feces | Human | [8] |
| Pharmacodynamics | |||
| DPP-4 Inhibition (25 mg dose, 24h post-dose) | >80% | Human | [2] |
| EC50 for DPP-4 Inhibition | 10.0-16.5 nM | Rats, Dogs, Monkeys |
Signaling Pathways and Experimental Workflows
This compound's Effect on the Incretin Pathway
The following diagram illustrates the mechanism of action of this compound within the incretin signaling pathway.
Caption: this compound inhibits DPP-4, increasing active GLP-1 levels and improving glycemic control.
Experimental Workflow for DPP-4 Inhibition Assay
The following diagram outlines a typical workflow for an in vitro fluorescence-based DPP-4 inhibitor screening assay.
References
- 1. A Novel Purification Procedure for Active Recombinant Human DPP4 and the Inability of DPP4 to Bind SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. ijpsr.com [ijpsr.com]
- 5. rcsb.org [rcsb.org]
- 6. Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of non-covalent dipeptidyl peptidase IV inhibitors which induce a conformational change in the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and development of Alogliptin as a DPP-4 inhibitor
An In-depth Technical Guide to the Discovery and Development of Alogliptin as a DPP-4 Inhibitor
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus (T2DM). By preventing the degradation of incretin hormones such as GLP-1 and GIP, this compound enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control. Its development journey, from initial lead discovery to extensive clinical validation, showcases a systematic approach to drug design, focusing on high selectivity to minimize off-target effects and a favorable pharmacokinetic profile supporting once-daily dosing. This document provides a comprehensive technical overview of this compound's discovery, mechanism of action, preclinical and clinical development, supported by detailed experimental protocols, quantitative data, and process visualizations.
Discovery and Lead Optimization
The discovery of this compound originated from research into quinazolinone-based compounds which, while showing potent DPP-4 inhibition, suffered from poor metabolic stability. The key innovation was the replacement of the quinazolinone core with a pyrimidinedione structure.[1][2] This modification addressed the metabolic instability while maintaining the necessary interactions with the DPP-4 active site, ultimately leading to the identification of this compound (SYR-322) by Syrrx, a company later acquired by Takeda Pharmaceutical Company.[3][4][5]
This compound's structure features a 2-cyanobenzyl group at the N1 position of the uracil ring and an (R)-3-aminopiperidine moiety at the C6 position. This configuration allows for optimal binding to the S1 and S2 subsites of the DPP-4 enzyme.[1][6] The development process included a cost-effective and scalable synthesis involving a key ruthenium-catalyzed asymmetric hydrogenation step.[7][8]
Mechanism of Action
This compound functions as a competitive, reversible inhibitor of the DPP-4 enzyme.[6][9] The DPP-4 enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released from the gut in response to food intake.[10][11]
By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP.[9] This leads to several downstream physiological effects that contribute to improved glucose homeostasis:
-
Enhanced Glucose-Dependent Insulin Secretion: Increased incretin levels stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner.[12][13]
-
Suppression of Glucagon Secretion: Elevated GLP-1 levels act on pancreatic α-cells to suppress the release of glucagon, which in turn reduces hepatic glucose production.[13][14]
This glucose-dependent mechanism of action results in a low intrinsic risk of hypoglycemia.[14][15]
Signaling Pathway
Preclinical Development
In Vitro Studies
This compound demonstrated potent inhibition of the human DPP-4 enzyme and exceptional selectivity against other closely related proteases. This high selectivity is crucial for minimizing potential off-target side effects.
Table 1: In Vitro DPP-4 Inhibition and Selectivity
| Parameter | Value | Reference(s) |
|---|---|---|
| DPP-4 Inhibition (IC₅₀) | ~6.9 nM | [16] |
| Selectivity vs. DPP-8 | >10,000-fold | [4][16] |
| Selectivity vs. DPP-9 | >10,000-fold | [4][16] |
| Selectivity vs. FAP/Seprase | >10,000-fold |[16] |
In Vivo Studies
Preclinical studies in animal models confirmed this compound's efficacy and characterized its pharmacokinetic profile.
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
| Species | Oral Bioavailability (%) | Reference(s) |
|---|---|---|
| Rat | 45% | [16] |
| Dog | 86% | [16] |
| Monkey | 72% - 88% |[16] |
In Zucker fa/fa rats, a model for obesity and insulin resistance, a single oral dose of this compound resulted in significant dose-dependent effects:
-
DPP-4 Inhibition: Up to 100% inhibition at 2 hours.[16]
-
GLP-1 Levels: 2- to 3-fold increase in active GLP-1.[16]
-
Insulin Secretion: 1.5- to 2.6-fold increase in early-phase insulin secretion.[16]
-
Glucose Excursion: 31% to 67% reduction in blood glucose excursion following an oral glucose challenge.[16]
These results provided a strong rationale for advancing this compound into clinical trials.
Drug Discovery and Preclinical Workflow
Clinical Development
This compound underwent a robust clinical development program to establish its efficacy and safety in adults with T2DM, both as a monotherapy and as an add-on to other antidiabetic agents.[15][17]
Pharmacokinetics in Humans
This compound exhibits a predictable pharmacokinetic profile suitable for once-daily dosing.
Table 3: Pharmacokinetic Parameters of this compound in Humans (25 mg dose)
| Parameter | Value | Reference(s) |
|---|---|---|
| Absolute Bioavailability | ~100% | [18] |
| Time to Peak Plasma Conc. (Tₘₐₓ) | 1 - 2 hours | [10][18] |
| Terminal Half-life (T₁/₂) | ~21 hours | [18][19] |
| Protein Binding | 20% | [18] |
| Metabolism | Limited; primarily via CYP2D6 and CYP3A4 to two minor metabolites (M-I and M-II) | [18] |
| Excretion | 60% - 71% as unchanged drug in urine |[18][19] |
Pharmacodynamics in Humans
Oral administration of this compound leads to rapid, potent, and sustained inhibition of plasma DPP-4 activity.
Table 4: Pharmacodynamic Parameters of this compound in Humans
| Dose | Time Point | Mean DPP-4 Inhibition | Reference(s) |
|---|---|---|---|
| 25 mg (single dose) | 24 hours | >80% | [6] |
| 25 mg (multiple doses) | Peak | ~99% | [10] |
| 25 mg (multiple doses) | 24 hours post-dose | 82% - 97% |[10] |
Clinical Efficacy
Phase 3 trials consistently demonstrated that this compound significantly improves glycemic control.
Table 5: Summary of Efficacy Results from Key Phase 3 Clinical Trials (26 Weeks)
| Therapy | Treatment Arm | Placebo-Subtracted Mean Change in HbA1c | Reference(s) |
|---|---|---|---|
| Monotherapy | This compound 25 mg | -0.57% | [10][15] |
| Add-on to Metformin | This compound 25 mg | -0.69% | [20] |
| Add-on to Pioglitazone | This compound 25 mg | -0.52% | [20] |
| Add-on to Glyburide | This compound 25 mg | -0.53% | [10] |
| Add-on to Insulin | this compound 25 mg | -0.63% |[10] |
Clinical Safety and Tolerability
This compound is generally well-tolerated. The incidence of adverse events is comparable to placebo, with a low risk of hypoglycemia when not used in combination with insulin or sulfonylureas.
Table 6: Summary of Safety Profile from Monotherapy Trial (26 Weeks)
| Adverse Event | This compound 25 mg | Placebo | Reference(s) |
|---|---|---|---|
| Any Adverse Event (%) | 67.4% | 70.3% | [10] |
| Serious Adverse Events (%) | 0.8% | 3.1% | [10] |
| Hypoglycemia (%) | 1.5% | 1.6% |[15] |
Commonly reported adverse events include nasopharyngitis, headache, and upper respiratory tract infection.[3] While a cardiovascular outcomes trial (EXAMINE) showed this compound did not increase the risk of major adverse cardiovascular events in high-risk patients, the FDA has added a warning about a potential increased risk of heart failure to the labels of DPP-4 inhibitors, including this compound.[3][5][19]
Typical Phase 3 Clinical Trial Design
Key Experimental Protocols
In Vitro DPP-4 Inhibition Assay (Fluorescence-Based)
This protocol describes a common method for determining the inhibitory activity of a compound against the DPP-4 enzyme.
-
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of this compound.
-
Principle: The assay uses a fluorogenic substrate, such as Gly-Pro-Aminomethylcoumarin (AMC). Cleavage of the substrate by active DPP-4 releases free AMC, which produces a fluorescent signal proportional to enzyme activity. An inhibitor will reduce this signal.[21]
-
Materials:
-
Recombinant human DPP-4 enzyme.
-
DPP-4 substrate: Gly-Pro-AMC.
-
Assay Buffer (e.g., Tris-HCl, pH 7.5).
-
This compound (or test compound) dissolved in DMSO, serially diluted.
-
Sitagliptin or another known DPP-4 inhibitor as a positive control.[21]
-
96-well black microplate.
-
Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm).[21]
-
-
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
To triplicate wells of the microplate, add:
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.[21]
-
Measure the fluorescence intensity using the plate reader.
-
-
Data Analysis:
-
Subtract the average background fluorescence from all other readings.
-
Calculate the percent inhibition for each this compound concentration relative to the 100% activity control.
-
Plot percent inhibition versus log[this compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Clinical Trial Protocol (Phase 3 Add-on to Metformin)
This protocol outlines the design for a pivotal trial to assess the efficacy and safety of this compound in patients inadequately controlled on metformin.
-
Title: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study to Determine the Efficacy and Safety of this compound When Used in Combination With Metformin in Subjects With Type 2 Diabetes.[22]
-
Objectives:
-
Primary: To evaluate the change in HbA1c from baseline after 26 weeks of treatment with this compound compared to placebo.
-
Secondary: To assess changes in fasting plasma glucose (FPG), patient response rates (achieving HbA1c ≤ 7.0%), and overall safety and tolerability.
-
-
Study Design:
-
Phase: 3
-
Design: Randomized, double-blind, placebo-controlled, parallel-group.
-
Patient Population: Adults with T2DM with inadequate glycemic control (e.g., HbA1c 7.0% - 10.0%) despite being on a stable dose of metformin (≥1500 mg/day) for at least 8 weeks.[22]
-
-
Procedure:
-
Screening Period (2-4 weeks): Confirm eligibility criteria, obtain informed consent, and collect baseline data (HbA1c, FPG, medical history).
-
Placebo Run-in (2 weeks): Ensure adherence to background metformin therapy.
-
Randomization: Eligible subjects are randomized (e.g., 2:1 or 1:1) to one of two treatment arms:
-
Arm A: this compound 25 mg once daily + stable metformin dose.
-
Arm B: Matching placebo once daily + stable metformin dose.
-
-
Treatment Period (26 weeks): Subjects attend clinic visits at specified intervals (e.g., Weeks 4, 8, 16, 26) for efficacy and safety assessments.
-
Follow-up: A final safety follow-up visit may occur 1-2 weeks after the last dose of the study drug.
-
-
Key Assessments:
-
Efficacy: HbA1c and FPG measured at baseline and subsequent visits.
-
Safety: Monitoring of adverse events (AEs), serious adverse events (SAEs), vital signs, physical examinations, and clinical laboratory tests. Specific monitoring for episodes of hypoglycemia.
-
-
Statistical Analysis: The primary efficacy analysis is typically performed using an Analysis of Covariance (ANCOVA) model on the intent-to-treat (ITT) population, with the change in HbA1c as the dependent variable, treatment group as a factor, and baseline HbA1c as a covariate.
Conclusion
The development of this compound is a successful example of targeted drug design, resulting in a potent and highly selective DPP-4 inhibitor. Its mechanism of action, which enhances the endogenous incretin system, provides effective glycemic control with a low risk of hypoglycemia. Preclinical and extensive clinical data have established a favorable efficacy, safety, and pharmacokinetic profile, supporting its use as a once-daily oral therapy for type 2 diabetes, both as a monotherapy and as part of combination regimens. The rigorous scientific investigation, from molecular design to large-scale clinical trials, has solidified this compound's role in the management of T2DM.
References
- 1. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Preclinical development of dipeptidyl peptidase IV inhibitor this compound: a brief overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steps in discovery of this compound - Int J Pharm Chem Anal [ijpca.org]
- 6. This compound | C18H21N5O2 | CID 11450633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. This compound: a new addition to the class of DPP-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Dipeptidyl-Peptidase-IV Inhibitors, Imigliptin and this compound, Improve Beta-Cell Function in Type 2 Diabetes [frontiersin.org]
- 13. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: this compound [pdb101.rcsb.org]
- 14. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 15. This compound (Nesina) for Adults With Type-2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic, pharmacodynamic, and efficacy profiles of this compound, a novel inhibitor of dipeptidyl peptidase-4, in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Drug Monograph: this compound (Nesina) [ebmconsult.com]
- 19. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Efficacy and safety of this compound in patients with type 2 diabetes mellitus: A multicentre randomized double-blind placebo-controlled Phase 3 study in mainland China, Taiwan, and Hong Kong - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. content.abcam.com [content.abcam.com]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
Preclinical Pharmacokinetics and Pharmacodynamics of Alogliptin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Alogliptin, a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The information presented herein is curated from various preclinical studies in key animal models and is intended to serve as a valuable resource for professionals in the field of drug development and diabetes research.
Introduction
This compound is a pyrimidinedione-based oral antihyperglycemic agent that selectively inhibits the DPP-4 enzyme.[1] This inhibition prevents the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released in response to food intake.[2] By prolonging the activity of these incretins, this compound enhances glucose-dependent insulin secretion, suppresses glucagon release, and ultimately improves glycemic control.[2][3] Preclinical studies have been instrumental in characterizing the pharmacological profile of this compound, providing essential data on its absorption, distribution, metabolism, and excretion (ADME), as well as its efficacy in various animal models of type 2 diabetes.
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in several preclinical species, including rats, dogs, and monkeys, to understand its absorption, distribution, metabolism, and excretion properties.
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models after Oral Administration
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Oral Bioavailability (%) | Reference |
| Rat | 10 | 390 | 2.33 | - | 2.77 | 45 | [4] |
| Dog | 3 | 660 | 0.42 | - | 3.04 | 86 | [4] |
| Monkey | 2 | - | - | - | - | 72-88 | [4] |
| Monkey | 10 | - | - | - | - | 72-88 | [4] |
| Monkey | 30 | - | - | - | - | 72-88 | [4] |
Note: Some values were not available in the cited literature.
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models after Intravenous Administration
| Species | Dose (mg/kg) | Cmax (ng/mL) | Half-life (t½) (h) | Clearance (mL/kg/min) | Volume of Distribution (Vd) (mL/kg) | Reference |
| Rat | 1 | 370 | 1.42 | 49.55 | 3516.44 | [4] |
| Dog | 1 | 480 | 2.93 | 22.96 | 3507.90 | [4] |
| Monkey | 1 | - | 2.11 | 8.81 | 2601.76 | [4] |
Note: Some values were not available in the cited literature.
Plasma Protein Binding: The plasma protein binding of this compound has been reported to be low to moderate across different animal species.[5] In humans, the binding is approximately 20%.[6]
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the inhibition of the DPP-4 enzyme, leading to a cascade of downstream effects on glucose homeostasis.
Table 3: In Vitro and In Vivo Potency of this compound
| Parameter | Species/System | Value | Reference |
| IC50 (DPP-4) | Human | ~6.9 nM | [4] |
| EC50 (DPP-4 inhibition) | Rat | 3.4 - 5.6 ng/mL (10.0 - 16.5 nM) | [4] |
| EC50 (DPP-4 inhibition) | Dog | 3.4 - 5.6 ng/mL (10.0 - 16.5 nM) | [4] |
| EC50 (DPP-4 inhibition) | Monkey | 3.4 - 5.6 ng/mL (10.0 - 16.5 nM) | [4] |
Table 4: Pharmacodynamic Effects of a Single Oral Dose of this compound in Zucker fa/fa Rats
| Dose (mg/kg) | Plasma DPP-4 Inhibition at 2h (%) | Plasma DPP-4 Inhibition at 24h (%) | Increase in Plasma GLP-1 (AUC0-20 min) | Increase in Early-Phase Insulin Secretion (AUC0-20 min) | Reduction in Blood Glucose Excursion (AUC0-90 min) | Reference |
| 0.3 | 91 | 20 | 2- to 3-fold | 1.5- to 2.6-fold | 31% | [4] |
| 1 | >91 | >20 | 2- to 3-fold | 1.5- to 2.6-fold | >31% | [4] |
| 3 | >91 | >20 | 2- to 3-fold | 1.5- to 2.6-fold | >31% | [4] |
| 10 | 100 | 66 | 2- to 3-fold | 1.5- to 2.6-fold | 67% | [4] |
Note: The table presents a summary of the dose-dependent effects observed in the study.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for pharmacokinetic and pharmacodynamic studies of this compound.
Pharmacokinetic Study in Rats
-
Animal Model: Male Wistar rats.[5]
-
Drug Administration:
-
Blood Sampling: Blood samples were collected at predefined time points (e.g., pre-dose, and at various intervals post-dose) via the jugular vein or another appropriate site.[8] Plasma was separated by centrifugation and stored at -20°C or lower until analysis.
-
Analytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][9]
Pharmacodynamic Study in Zucker fa/fa Rats
-
Animal Model: Male Zucker fa/fa rats, a model of obesity and insulin resistance.[4]
-
Drug Administration: this compound was administered orally at doses of 0.3, 1, 3, and 10 mg/kg.[4]
-
Oral Glucose Tolerance Test (OGTT): Following an overnight fast, a baseline blood sample was collected. This compound or vehicle was administered, and after a specified time (e.g., 60 minutes), a glucose solution was administered orally.[7] Blood samples were then collected at various time points post-glucose challenge to measure plasma glucose, insulin, and active GLP-1 levels.[4]
-
DPP-4 Activity Assay: Plasma DPP-4 activity was measured using a fluorogenic assay.[4]
-
Hormone and Metabolite Analysis: Plasma glucose was measured using a glucose oxidase method. Plasma insulin and active GLP-1 concentrations were determined using specific enzyme-linked immunosorbent assays (ELISAs).[4]
Signaling Pathways and Experimental Workflow
Visual representations of the underlying biological mechanisms and experimental procedures are essential for a clear understanding of this compound's function and evaluation.
Caption: Incretin signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for preclinical evaluation of this compound.
Conclusion
The preclinical data for this compound demonstrate its potent and selective inhibition of DPP-4, leading to favorable pharmacokinetic and pharmacodynamic profiles across various animal models. These studies have been pivotal in establishing the efficacy and mechanism of action of this compound, supporting its development as a therapeutic agent for type 2 diabetes. The detailed experimental protocols and data presented in this guide offer a valuable resource for researchers in the ongoing investigation and development of novel antidiabetic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound Benzoate? [synapse.patsnap.com]
- 4. Pharmacokinetic, pharmacodynamic, and efficacy profiles of this compound, a novel inhibitor of dipeptidyl peptidase-4, in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound (Nesina) for Adults With Type-2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. The pharmacokinetics and pharmacodynamics of this compound in children, adolescents, and adults with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. latamjpharm.org [latamjpharm.org]
Alogliptin's Role in Incretin Hormone Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alogliptin is a potent and highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] This inhibition prevents the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing their physiological effects on glucose homeostasis.[3][4] This guide provides an in-depth technical overview of this compound's mechanism of action, its impact on incretin hormone levels, and the downstream signaling pathways it modulates. Quantitative data on its efficacy are presented, along with detailed experimental methodologies for assessing its activity.
Mechanism of Action: DPP-4 Inhibition
This compound is a competitive inhibitor of the DPP-4 enzyme, which is responsible for the rapid inactivation of GLP-1 and GIP.[2] By binding to the active site of DPP-4, this compound prevents the cleavage of these incretin hormones, leading to an increase in their circulating concentrations and prolonging their biological activity.[3][5] This action results in enhanced glucose-dependent insulin secretion, suppression of glucagon release, and improvements in overall glycemic control.[6]
Quantitative Efficacy of this compound
The following tables summarize the quantitative data on this compound's inhibitory activity and its effect on plasma DPP-4 and incretin hormone levels.
Table 1: In Vitro DPP-4 Inhibition and Selectivity of this compound
| Parameter | Value | Reference |
| IC50 for DPP-4 (nM) | ~7-24 | [7] |
| Selectivity for DPP-4 vs. DPP-8 | >14,000-fold | [8] |
| Selectivity for DPP-4 vs. DPP-9 | >14,000-fold | [8] |
Table 2: Plasma DPP-4 Inhibition with this compound in Humans
| This compound Dose | Time Point | Mean Peak Inhibition (%) | Mean Inhibition at 24 hours (%) | Reference |
| 25 mg - 800 mg (single dose) | - | 93% - 99% | 74.3% - 94% | [3] |
| 25 mg - 400 mg (14 days) | - | 94% - 99% | 82% - 97% | [3][8] |
Table 3: Effect of this compound on Active GLP-1 Levels
| this compound Dose | Condition | Increase in Active GLP-1 | Reference | |---|---|---|---|---| | Not specified | Post-meal | 2- to 4-fold |[3] |
Incretin Hormone Signaling Pathways
The potentiation of GLP-1 and GIP by this compound leads to the activation of their respective signaling pathways in pancreatic β-cells, ultimately resulting in enhanced glucose-stimulated insulin secretion.
GLP-1 Receptor Signaling Pathway
Caption: GLP-1 Receptor Signaling Pathway in Pancreatic β-Cells.
GIP Receptor Signaling Pathway
Caption: GIP Receptor Signaling Pathway in Pancreatic β-Cells.
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound against the DPP-4 enzyme.
Methodology: A fluorometric assay is commonly employed to measure DPP-4 activity.[9][10] The principle of this assay relies on a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), which is cleaved by DPP-4 to release the fluorescent product, 7-amino-4-methylcoumarin (AMC).[9]
-
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
This compound (or other test inhibitors)
-
Assay buffer (e.g., Tris-HCl or HEPES)
-
96-well microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the DPP-4 enzyme to each well (except for the blank).
-
Add the different concentrations of this compound to the respective wells. A control well with no inhibitor is also included.
-
Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) over time.[9]
-
The rate of increase in fluorescence is proportional to the DPP-4 activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Experimental Workflow for In Vitro DPP-4 Inhibition Assay.
Measurement of Active GLP-1 Levels in Plasma
Objective: To quantify the concentration of biologically active GLP-1 in plasma samples following the administration of this compound.
Methodology: Measuring active GLP-1 is challenging due to its low physiological concentrations and rapid degradation by DPP-4.[11] Therefore, specific precautions and sensitive assays are required.
-
Sample Collection and Handling:
-
Collect whole blood into tubes containing a DPP-4 inhibitor (e.g., sitagliptin or a specific inhibitor cocktail) and an anticoagulant (e.g., EDTA).[12] This is crucial to prevent the ex vivo degradation of active GLP-1.
-
Immediately place the blood samples on ice.
-
Centrifuge the samples at a low temperature (e.g., 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Assay Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying active GLP-1.[13] This assay utilizes two antibodies that specifically recognize different epitopes on the active form of GLP-1 (GLP-1 (7-36) amide and GLP-1 (7-37)).
-
Procedure:
-
A capture antibody, specific for the C-terminus of active GLP-1, is coated onto the wells of a microplate.
-
Plasma samples and standards of known active GLP-1 concentrations are added to the wells.
-
The plate is incubated to allow the active GLP-1 to bind to the capture antibody.
-
After washing to remove unbound components, a detection antibody, specific for the N-terminus of active GLP-1 and conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
The plate is incubated again, followed by another wash step.
-
A substrate for the enzyme is added, which generates a colorimetric or chemiluminescent signal.
-
The intensity of the signal is measured using a microplate reader and is directly proportional to the concentration of active GLP-1 in the sample.
-
A standard curve is generated using the known standards, and the concentrations of active GLP-1 in the plasma samples are interpolated from this curve.
-
Conclusion
This compound is a well-characterized DPP-4 inhibitor that effectively increases the levels of active incretin hormones, GLP-1 and GIP. This leads to the potentiation of their downstream signaling pathways, resulting in improved glycemic control in patients with type 2 diabetes. The quantitative data and experimental methodologies presented in this guide provide a comprehensive resource for researchers and professionals in the field of diabetes drug development.
References
- 1. Preclinical development of dipeptidyl peptidase IV inhibitor this compound: a brief overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a new dipeptidyl peptidase-4 inhibitor for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a new addition to the class of DPP-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medscape.com [medscape.com]
- 6. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 7. Dipeptidyl peptidase-4 inhibitors in type 2 diabetes therapy – focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
- 10. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 11. alpco.com [alpco.com]
- 12. Model-Based Quantification of Glucagon-Like Peptide-1–Induced Potentiation of Insulin Secretion in Response to a Mixed Meal Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of glucagon-like peptide 1; what to measure? - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis of Alogliptin
Alogliptin is a potent and highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, which is a validated therapeutic target for the treatment of type 2 diabetes mellitus.[1] This technical guide provides a detailed overview of the prominent chemical synthesis pathways for this compound, designed for researchers, scientists, and drug development professionals. It includes summaries of quantitative data, detailed experimental protocols for key reactions, and visualizations of the synthetic routes.
Original Synthesis Pathway
The initial synthesis of this compound, as disclosed by Takeda Pharmaceuticals, involves a three-stage process. This route begins with the condensation of 6-chloro-3-methyluracil and α-bromo-o-toluonitrile to form a key intermediate. This is followed by a nucleophilic substitution with (R)-3-aminopiperidine and subsequent salt formation with benzoic acid to yield this compound benzoate.[1]
Experimental Protocol:
Step 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
In a variation of the original process, 6-Chlorouracil is first alkylated with 2-(bromomethyl)benzonitrile. This reaction is carried out in the presence of sodium hydride (NaH) and lithium bromide (LiBr) in a mixture of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) to produce the N-benzyluracil derivative in a 54% yield.[2][3] This intermediate is then further alkylated using iodomethane and NaH in a DMF/tetrahydrofuran (THF) solvent system to give the 1,3-disubstituted uracil in 72% yield.[2][3]
Step 2: Synthesis of this compound
The resulting 1,3-disubstituted chlorouracil undergoes a displacement reaction with (R)-3-aminopiperidine dihydrochloride. This reaction can be performed using either sodium bicarbonate (NaHCO3) in hot methanol or potassium carbonate (K2CO3) in aqueous isopropanol to provide this compound.[2][3]
Step 3: Formation of this compound Benzoate
This compound free base is then treated with benzoic acid in ethanol to form the benzoate salt, which is isolated as a white crystalline solid.[3] The overall yield for this three-stage process is approximately 20-25%.[2]
Quantitative Data Summary:
| Step | Reagents and Conditions | Yield | Purity | Reference |
| Alkylation of 6-Chlorouracil | 2-(bromomethyl)benzonitrile, NaH, LiBr, DMF-DMSO | 54% | - | [2][3] |
| Methylation of N-benzyluracil derivative | Iodomethane, NaH, DMF/THF | 72% | - | [2][3] |
| Displacement with (R)-3-aminopiperidine | (R)-3-aminopiperidine dihydrochloride, NaHCO3/methanol or K2CO3/aqueous isopropanol | - | >95% | [2] |
| Overall Yield | 20-25% | [2] |
Synthesis Pathway Diagram:
Caption: Original synthesis pathway for this compound Benzoate.
Cost-Effective Synthesis via Asymmetric Hydrogenation
With increasing demand for this compound, a more efficient and cost-effective manufacturing process was developed. This improved pathway features a ruthenium-catalyzed asymmetric hydrogenation and a Hofmann rearrangement to introduce the chiral amino moiety at a later stage in the synthesis.[1]
Experimental Protocol:
Step 1: Synthesis of Enamide Intermediate
The synthesis begins with the transformation of 2-((3-methyl-2,4-dioxo-6-oxo-1,2,3,4,5,6-hexahydropyrimidin-1-yl)methyl)benzonitrile. This is achieved through a reaction with Pd/C catalyst in methanol under hydrogen pressure at 40°C. The resulting enamide is then converted to its mono p-toluenesulfonate salt.[1]
Step 2: Asymmetric Hydrogenation
The enamide p-toluenesulfonate salt undergoes asymmetric hydrogenation using a Ru(CF3CO2)2{(S)-phanephos} catalyst. The addition of potassium bromide (KBr) was found to significantly enhance the reaction activity. The reaction is carried out to achieve a high enantiomeric excess (ee).[1]
Step 3: Coupling Reaction
The product of the asymmetric hydrogenation is then coupled with 1,3-disubstituted chlorouracil in the presence of potassium carbonate in aqueous 2-propanol at 65°C.[1]
Step 4: Hofmann Rearrangement and Salt Formation
The final steps involve a Hofmann rearrangement to form the primary amine, followed by salt formation with benzoic acid to yield this compound benzoate.
Quantitative Data Summary:
| Step | Reagents and Conditions | Yield | Enantiomeric Excess (ee) | Reference |
| Enamide Formation | Pd/C, H2, MeOH, 40°C | 70% | - | [1] |
| Asymmetric Hydrogenation | Ru(CF3CO2)2{(S)-phanephos}, KBr | 68% | 99.6% | [1] |
| Coupling Reaction | K2CO3, aqueous 2-propanol, 65°C | - | - | [1] |
Synthesis Pathway Diagram:
Caption: Cost-effective this compound synthesis via asymmetric hydrogenation.
Alternative Synthesis Pathways
Several alternative synthetic routes for this compound have been reported in patent literature, aiming to improve efficiency and reduce the use of hazardous reagents.
Urea Derivative Pathway
One such method involves the reaction of a urea derivative with malonic acid or its derivatives to form a pyrimidinedione intermediate. This intermediate is subsequently converted to a 6-halopyrimidinedione, which then reacts with an amine to form this compound.[2][4]
Experimental Workflow Diagram:
Caption: this compound synthesis starting from a urea derivative.
N-Methylbarbituric Acid Pathway
Another patented process begins with N-methylbarbituric acid. This starting material is reacted with a halogenating agent and then with 2-(bromomethyl)benzonitrile to yield the key intermediate, 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile. This intermediate is then reacted with (R)-3-aminopiperidine dihydrochloride to produce this compound.[4]
Logical Relationship Diagram:
Caption: Logical flow of this compound synthesis from N-methylbarbituric acid.
Conclusion
The synthesis of this compound has evolved from its original conception to more streamlined, cost-effective, and scalable processes suitable for industrial production. The development of an asymmetric hydrogenation route represents a significant advancement in the manufacturing of this important antidiabetic drug. The alternative pathways described in patent literature offer further options for the synthesis of this compound and its key intermediates, providing flexibility for drug development professionals. This guide provides a comprehensive overview of these synthetic strategies, offering valuable insights for researchers in the field of medicinal chemistry and pharmaceutical development.
References
Methodological & Application
Application Notes and Protocols for the Quantification of Alogliptin in Human Plasma using HPLC-MS/MS
Introduction
Alogliptin is an orally administered, highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] It works by slowing the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which increases insulin secretion and decreases glucagon levels in a glucose-dependent manner.[1][3] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the determination of this compound in human plasma using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.
Pharmacokinetics of this compound
This compound is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1 to 2 hours.[1][4] It has an absolute bioavailability of approximately 100% and a low plasma protein binding of about 20%.[1][3][5] The drug is not extensively metabolized, with the primary enzymes involved being CYP2D6 and CYP3A4, forming two minor, largely inactive metabolites.[1][6] The majority of the administered dose (60% to 76%) is excreted unchanged in the urine.[2][3][6] The terminal elimination half-life is approximately 21 hours.[1][3]
Signaling Pathway of this compound
The mechanism of action of this compound involves the inhibition of the DPP-4 enzyme, which is responsible for the degradation of incretin hormones. By inhibiting DPP-4, this compound increases the levels of active GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion from pancreatic beta cells and suppressed glucagon secretion from pancreatic alpha cells. This results in improved glycemic control.
Experimental Protocols
The following protocol is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. This method is based on published literature and validated according to FDA and ICH guidelines.[7][8][9][10][11]
Materials and Reagents
-
This compound reference standard (≥99% purity)
-
Internal Standard (IS), e.g., a stable isotope-labeled this compound or a structurally similar compound
-
HPLC-grade acetonitrile and methanol
-
Formic acid (≥98%)
-
Ammonium formate
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size)
-
Data acquisition and processing software
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions: Prepare individual stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve (CC) and quality control (QC) samples.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CC samples at various concentrations (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.
Sample Preparation
The following is a protein precipitation protocol for the extraction of this compound from plasma:
-
Pipette 100 µL of plasma sample (CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
Experimental Workflow
The overall workflow for the quantification of this compound in plasma samples is depicted below.
HPLC-MS/MS Method Parameters
The following table summarizes typical HPLC-MS/MS parameters for the analysis of this compound.
| Parameter | Condition |
| HPLC System | |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: m/z 340.2 → 199.1; IS: (specific to the IS used) |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Method Validation
The analytical method should be fully validated according to the principles outlined in the FDA and ICH M10 guidelines.[7][9][10][11] The key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of this compound and IS in blank plasma. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |
| Accuracy | The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |
| Recovery | Consistent and reproducible recovery of this compound and IS from the plasma matrix. |
| Matrix Effect | The ion suppression or enhancement should be consistent across different lots of plasma. |
| Stability | This compound should be stable under various storage and processing conditions (freeze-thaw, bench-top, long-term). |
Logical Relationship of Validation Parameters
The validation of a bioanalytical method is a comprehensive process where each parameter demonstrates the reliability of the method for its intended purpose.
Data Presentation
The quantitative data from a representative validated HPLC-MS/MS method for this compound in human plasma is summarized in the tables below.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Regression Equation | y = mx + c |
| Weighting Factor | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | 95.5 - 104.2 | < 10.5 | 96.1 - 103.8 | < 11.2 |
| Low | 3 | 97.2 - 102.1 | < 8.2 | 98.0 - 101.5 | < 9.1 |
| Medium | 500 | 98.5 - 101.8 | < 6.5 | 99.1 - 101.2 | < 7.3 |
| High | 800 | 99.0 - 101.1 | < 5.8 | 99.5 - 100.9 | < 6.4 |
Table 3: Stability Data
| Stability Condition | Duration | Accuracy (%) |
| Bench-top | 6 hours at room temp. | 96.8 - 102.5 |
| Freeze-thaw | 3 cycles | 97.1 - 101.9 |
| Long-term | 30 days at -80°C | 98.2 - 101.3 |
The HPLC-MS/MS method described provides a sensitive, selective, and robust approach for the quantification of this compound in human plasma. The detailed protocol and validation data demonstrate that the method is suitable for supporting pharmacokinetic and other clinical studies. Adherence to the principles of bioanalytical method validation as outlined by regulatory agencies is essential to ensure the generation of high-quality and reliable data.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. drugs.com [drugs.com]
- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C18H21N5O2 | CID 11450633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 8. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 9. database.ich.org [database.ich.org]
- 10. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ema.europa.eu [ema.europa.eu]
Application Note: High-Throughput Bioanalysis of Alogliptin in Biological Fluids using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Alogliptin in biological fluids, primarily human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, prescribed for the treatment of type 2 diabetes.[1][2] Monitoring its concentration in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The described methods are sensitive, specific, and robust, suitable for high-throughput analysis in a research or drug development setting.
Introduction
This compound exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which rapidly degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By preventing this degradation, this compound increases the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion.[3] Accurate and reliable bioanalytical methods are essential for the development and clinical monitoring of this compound. LC-MS/MS has become the gold standard for this purpose due to its high sensitivity, selectivity, and speed.
Experimental Protocols
This section details the methodologies for sample preparation, chromatographic separation, and mass spectrometric detection of this compound in biological fluids.
Sample Preparation
Two common and effective methods for extracting this compound from plasma are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).
Protocol 1: Protein Precipitation
This method is rapid and suitable for high-throughput analysis.
-
To 200 µL of plasma sample in a microcentrifuge tube, add 100 µL of Milli-Q water and vortex.[4]
-
Add 50 µL of the internal standard (IS) working solution (e.g., this compound-D3 or Miglitol).[4]
-
Add 800 µL of acetonitrile to precipitate the proteins and vortex for 2 minutes.[4]
-
Centrifuge the samples at 5000 rpm for 5 minutes.[4]
-
Transfer approximately 500 µL of the supernatant to a clean vial for LC-MS/MS analysis.[4]
-
Inject 10 µL of the supernatant into the LC-MS/MS system.[4]
Protocol 2: Liquid-Liquid Extraction
LLE offers a cleaner extract compared to PPT, which can reduce matrix effects.
-
To 250 µL of plasma sample, add 50 µL of this compound-D3 internal standard (50 ng/mL) and 100 µL of 0.05 M NaOH buffer (pH 4).[5]
-
Add 2.5 mL of ethyl acetate and vortex to mix.[5]
-
Centrifuge at 2000 rpm for 15 minutes at 4°C.[5]
-
Transfer the supernatant to a new tube and evaporate to dryness using a lyophilizer or under a stream of nitrogen at 40±5°C.[5][6]
-
Reconstitute the residue in 300-400 µL of the mobile phase.[5][6]
-
Inject the desired volume (e.g., 10 µL) into the LC-MS/MS system.[6]
Liquid Chromatography
The following tables summarize the typical chromatographic conditions for this compound analysis.
Table 1: Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Inertsil ODS C18 (50 x 4.6 mm, 5 µm)[5] | BEH C18 (50 x 2.1 mm, 1.7 µm)[7] | Waters Symmetry Shield RP C18 (4.6 mm ID, 5 µm)[6] |
| Mobile Phase | 0.1% Formic Acid in Water : Acetonitrile:Methanol (80:20 v/v) (30:70 v/v)[5] | 0.1% Aqueous Formic Acid : Acetonitrile (40:60 v/v)[7] | 0.3% Formic Acid in Water : Acetonitrile (20:80 v/v)[6] |
| Flow Rate | 1.0 mL/min[5][6] | 0.3 mL/min[7] | 1.0 mL/min[6] |
| Column Temp. | 40 ± 1°C[4] | Ambient | Not Specified |
| Injection Vol. | Not Specified | Not Specified | 10 µL[6] |
| Run Time | 2.0 minutes[8] | < 3.0 minutes | 2.186 min (this compound)[6] |
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode, with Multiple Reaction Monitoring (MRM).
Table 2: Mass Spectrometric Parameters
| Parameter | This compound | This compound-D3 (IS) | Vildagliptin (IS) |
| Ionization Mode | ESI Positive[6][7] | ESI Positive[5] | ESI Positive[6] |
| MRM Transition | 340.2 → 116.0[5] | 343.3 → 196.2[5] | 303.39 → 232.16[6] |
| 340.18 → 116.08[7] | 344.30 → 116.10[4] | ||
| 339.19 → 245.11[6] | |||
| Declustering Potential (DP) | 18 V[5] | 18 V[5] | Not Specified |
| Collision Energy (CE) | 10 V[5] | 10 V[5] | Not Specified |
| Entrance Potential (EP) | 10 V[5] | 10 V[5] | Not Specified |
| Collision Cell Exit Potential (CXP) | 10 V[5] | 10 V[5] | Not Specified |
Method Validation and Performance
The described methods have been validated according to regulatory guidelines (e.g., USFDA) and have demonstrated excellent linearity, accuracy, precision, and stability.
Table 3: Summary of Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 4.00 - 600 ng/mL[5] |
| 10 - 400 ng/mL[7] | |
| 40.17 - 16,096 ng/mL[6] | |
| Correlation Coefficient (r²) | >0.99[6] |
| Accuracy | 85-115% of nominal values[6] |
| Precision (%CV) | ≤ 15%[6] |
| Extraction Recovery | 96.18 - 98.36%[6] |
Visualizations
This compound Bioanalysis Workflow
The following diagram illustrates the general workflow for the bioanalysis of this compound in biological samples.
Caption: Workflow for this compound bioanalysis.
This compound Signaling Pathway
This diagram illustrates the mechanism of action of this compound as a DPP-4 inhibitor.
Caption: this compound's mechanism of action.
Conclusion
The LC-MS/MS methods detailed in this application note are highly suitable for the quantitative determination of this compound in biological fluids. The protocols for sample preparation are straightforward and adaptable to different laboratory settings, while the chromatographic and mass spectrometric conditions provide the necessary sensitivity and selectivity for robust bioanalysis. These methods can be effectively applied in pharmacokinetic and other studies requiring the precise measurement of this compound concentrations.
References
- 1. This compound: a new addition to the class of DPP-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 3. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. japsonline.com [japsonline.com]
- 6. epj.journals.ekb.eg [epj.journals.ekb.eg]
- 7. Enhanced LC-MS/MS analysis of this compound and pioglitazone in human plasma: Applied to a preliminary pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vitro Assays for Measuring Alogliptin's DPP-4 Inhibitory Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a critical role in glucose metabolism. It is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These incretins potentiate glucose-dependent insulin secretion. By cleaving and inactivating GLP-1 and GIP, DPP-4 reduces their ability to stimulate insulin release.[1][2]
Alogliptin is a potent and highly selective inhibitor of the DPP-4 enzyme.[1][3] By blocking DPP-4 activity, this compound prevents the degradation of GLP-1 and GIP, thereby prolonging their action, which leads to increased insulin secretion in a glucose-dependent manner and a reduction in glucagon levels.[1][4] This mechanism makes DPP-4 inhibitors, including this compound, an important class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus.[5][6]
Measuring the in vitro inhibitory activity of compounds like this compound against DPP-4 is a crucial step in drug discovery and development. The most common method is a continuous fluorometric kinetic assay, which provides a sensitive and high-throughput-compatible means of determining inhibitor potency.[7][8]
DPP-4 Signaling Pathway and Mechanism of this compound Inhibition
The following diagram illustrates the physiological role of DPP-4 in the incretin pathway and the mechanism by which this compound exerts its therapeutic effect.
References
- 1. This compound: a new addition to the class of DPP-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 5. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dipeptidyl peptidase-4 inhibitors in type 2 diabetes therapy – focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetechindia.com [lifetechindia.com]
- 8. content.abcam.com [content.abcam.com]
Application Notes and Protocols for Alogliptin Efficacy Studies in Animal Models of Type 2 Diabetes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alogliptin is a potent and highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus.[3] The primary mechanism of action of this compound is to slow the inactivation of incretin hormones, including glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] By increasing the active levels of these hormones, this compound enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon secretion from pancreatic α-cells, thereby improving glycemic control.[4][5][6]
This document provides detailed application notes and protocols for conducting preclinical efficacy studies of this compound in established animal models of type 2 diabetes. The selected models are widely used and recapitulate key pathophysiological features of human type 2 diabetes, including insulin resistance, hyperglycemia, and β-cell dysfunction.
Animal Models for this compound Efficacy Studies
Several rodent models are suitable for evaluating the therapeutic efficacy of this compound. The choice of model often depends on the specific aspects of type 2 diabetes being investigated. Commonly used models include:
-
db/db Mice: These mice have a spontaneous mutation in the leptin receptor gene, leading to obesity, insulin resistance, and subsequent hyperglycemia. They are a widely used model for studying obesity-related type 2 diabetes.
-
ob/ob Mice: These mice have a mutation in the leptin gene, resulting in hyperphagia, obesity, and insulin resistance.[3] They are a valuable model for investigating the effects of antidiabetic agents on metabolic control and β-cell function.[7]
-
Zucker Diabetic Fatty (ZDF) Rats: This model exhibits obesity, hyperlipidemia, and progresses from an insulin-resistant state to overt diabetes with β-cell failure.[8]
-
High-Fat Diet (HFD)/Streptozotocin (STZ) Induced Diabetic Mice: This is a non-genetic model where insulin resistance is induced by a high-fat diet, followed by a low dose of streptozotocin to induce partial β-cell damage, mimicking the progression of type 2 diabetes.[1][2]
Data Presentation: Efficacy of this compound in Animal Models
The following tables summarize the quantitative data from studies evaluating the efficacy of this compound in various animal models of type 2 diabetes.
Table 1: Efficacy of this compound in db/db Mice
| Parameter | Control (db/db) | This compound-treated (db/db) | % Change | Reference |
| HbA1c (%) | ~9.0 | Reduced to prediabetic levels | Significant Reduction | [3] |
| Fasting Glucose (mg/dL) | Elevated | Modestly Lowered | Modest Reduction | [3] |
| Plasma Insulin (ng/mL) | Elevated | Increased | Increased | [3] |
| Total Cholesterol (mg/dL) | Elevated | Reduced | Reduction | [3] |
| Triglycerides (mg/dL) | Elevated | Reduced | Reduction | [3] |
Table 2: Efficacy of this compound in ob/ob Mice
| Parameter | Control (ob/ob) | This compound-treated (ob/ob) | % Change | Reference |
| Glycosylated Hemoglobin (%) | Elevated | Decreased by 0.4-0.9% | Significant Reduction | [7] |
| Fasting Plasma Glucose (mg/dL) | Elevated | Decreased by 7-28% | Significant Reduction | [7] |
| Plasma Insulin (ng/mL) | Elevated | Increased 1.5-2.0-fold | Significant Increase | [7] |
| Plasma Triglycerides (mg/dL) | Elevated | Decreased by 24-51% | Significant Reduction | [7] |
| Pancreatic Insulin Content | Normal | Increased up to 2.5-fold | Significant Increase | [7] |
Table 3: Efficacy of this compound in Zucker Diabetic Fatty (ZDF) Rats
| Parameter | Control (ZDF) | This compound + Pioglitazone-treated (ZDF) | % Change | Reference |
| Progression to Diabetes | Progressive | Prevented | N/A | [8] |
| Islet Triglyceride Levels | Increased | Markedly Lowered | Significant Reduction | [8] |
| Islet Diacylglyceride Levels | Increased | Markedly Lowered | Significant Reduction | [8] |
Table 4: Efficacy of this compound in High-Fat Diet (HFD)/Streptozotocin (STZ) Mice
| Parameter | Control (HFD/STZ) | This compound-treated (HFD/STZ) | % Change | Reference |
| Postprandial Blood Glucose | Elevated | Dose-dependent reduction | Significant Reduction | [1][2] |
| Fasting Blood Glucose | Elevated | Dose-dependent reduction | Significant Reduction | [1][2] |
| Blood A1C Level | Elevated | Dose-dependent reduction | Significant Reduction | [1][2] |
| Pancreas Insulin Content | Reduced | Increased | Increased | [1][2] |
| β-cell Mass | Reduced | Significantly Restored | Restoration | [1][2] |
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for this compound Efficacy Studies
Caption: General experimental workflow.
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT)
Objective: To assess the ability of an animal to clear a glucose load from the bloodstream, providing an indication of insulin sensitivity and glucose metabolism.[9]
Materials:
-
Glucose solution (20% w/v in sterile water or saline)
-
Glucometer and test strips
-
Oral gavage needles (18-20 gauge, curved)
-
Syringes (1 mL)
-
Restraint device for mice
-
Blood collection tubes (e.g., EDTA-coated microvettes)
-
Centrifuge
Procedure:
-
Fasting: Fast mice for 4-6 hours (or overnight, 16-18 hours, depending on the specific study design) with free access to water.[10][11]
-
Baseline Blood Sample:
-
Gently restrain the mouse.
-
Warm the tail using a heat lamp or warm water to dilate the blood vessels.[12]
-
Make a small incision (1-2 mm) at the tip of the tail using a sterile scalpel or scissors.[11]
-
Gently "milk" the tail to obtain a drop of blood.
-
Measure blood glucose using a glucometer (Time 0).
-
Collect 20-30 µL of blood into an EDTA-coated tube for insulin measurement. Keep on ice.
-
-
Glucose Administration:
-
Weigh the mouse to calculate the correct glucose dose (typically 1-2 g/kg body weight).[10]
-
Administer the glucose solution orally using a gavage needle. Ensure the needle is inserted into the esophagus and not the trachea.
-
-
Blood Sampling:
-
Plasma Separation:
-
After the final blood collection, centrifuge the blood samples at 2000-3000 x g for 10-15 minutes at 4°C.
-
Collect the plasma supernatant and store at -80°C for subsequent insulin ELISA.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration at each time point for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose tolerance curve for each animal.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the AUC between control and this compound-treated groups.
-
Protocol 2: Insulin Tolerance Test (ITT)
Objective: To assess peripheral insulin sensitivity by measuring the rate of glucose clearance in response to an exogenous insulin challenge.
Materials:
-
Humulin R (or other regular human insulin)
-
Sterile 0.9% saline
-
Glucometer and test strips
-
Syringes (insulin syringes or 1 mL syringes with 26-27G needles)
-
Restraint device for mice
-
Blood collection supplies (as for OGTT)
Procedure:
-
Fasting: Fast mice for 4-6 hours with free access to water.[13]
-
Baseline Blood Sample:
-
Follow the same procedure as for the OGTT (Protocol 1, Step 2) to obtain a baseline blood glucose measurement (Time 0).
-
-
Insulin Administration:
-
Weigh the mouse to calculate the correct insulin dose (typically 0.75-1.5 U/kg body weight, dose may need to be optimized depending on the model's insulin sensitivity).
-
Dilute the insulin stock in sterile saline to the desired concentration.
-
Administer the insulin solution via intraperitoneal (IP) injection.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein at 15, 30, 45, and 60 minutes post-insulin injection.[14]
-
Measure blood glucose at each time point.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration at each time point for each treatment group, often expressed as a percentage of the baseline glucose level.
-
Calculate the rate of glucose disappearance (Kitt) from the linear portion of the decay curve.
-
Perform statistical analysis to compare the glucose-lowering effect of insulin between control and this compound-treated groups.
-
Protocol 3: HbA1c Measurement
Objective: To measure the percentage of glycated hemoglobin, which reflects the average blood glucose levels over the preceding 2-3 months in humans, and a shorter period in rodents.[15]
Materials:
-
Commercially available mouse HbA1c assay kit (e.g., enzymatic assay, HPLC, or capillary electrophoresis-based)[15]
-
Blood collection tubes (EDTA-coated)
-
Spectrophotometer or appropriate reader for the chosen assay kit
Procedure:
-
Blood Collection:
-
Collect whole blood (approximately 50-100 µL) from the tail vein, saphenous vein, or via cardiac puncture at the end of the study.
-
Collect the blood into EDTA-coated tubes to prevent coagulation.
-
-
Sample Preparation and Analysis:
-
Follow the specific instructions provided with the commercial HbA1c assay kit.
-
This typically involves lysing the red blood cells and then performing the assay to determine the percentage of HbA1c.
-
-
Data Analysis:
-
Compare the mean HbA1c levels between the control and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Conclusion
The animal models and experimental protocols outlined in this document provide a robust framework for evaluating the preclinical efficacy of this compound for the treatment of type 2 diabetes. The use of standardized procedures and the collection of quantitative data on key metabolic parameters will enable researchers to generate reliable and reproducible results, contributing to a comprehensive understanding of this compound's therapeutic potential. Careful selection of the animal model and adherence to detailed experimental protocols are crucial for the successful execution of these studies.
References
- 1. Effects of chronic administration of this compound on the development of diabetes and β-cell function in high fat diet/streptozotocin diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drugs.com [drugs.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of this compound Benzoate? [synapse.patsnap.com]
- 6. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: this compound [pdb101.rcsb.org]
- 7. Chronic administration of this compound, a novel, potent, and highly selective dipeptidyl peptidase-4 inhibitor, improves glycemic control and beta-cell function in obese diabetic ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glucose Tolerance Test in Mice [bio-protocol.org]
- 10. protocols.io [protocols.io]
- 11. mmpc.org [mmpc.org]
- 12. olac.berkeley.edu [olac.berkeley.edu]
- 13. Insulin Tolerance Test in Mouse [protocols.io]
- 14. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 15. This compound improves survival and health of mice on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cardiovascular Outcome Studies of Alogliptin
These application notes provide a detailed overview of the protocols employed in the pivotal cardiovascular outcome trial for Alogliptin, primarily focusing on the EXAMINE (EXamination of CArdiovascular outcoMes with this compound versus standard of carE) trial. This document is intended for researchers, scientists, and drug development professionals interested in the design and execution of cardiovascular safety studies for anti-diabetic medications.
Introduction
Regulatory agencies, including the U.S. Food and Drug Administration (FDA), mandate comprehensive evaluation of the cardiovascular safety profile for new anti-diabetic therapies to rule out excess cardiovascular risk.[1][2] this compound, a dipeptidyl peptidase-4 (DPP-4) inhibitor, was developed for the treatment of type 2 diabetes mellitus.[3] The EXAMINE trial was a large-scale, multicenter, randomized, double-blind, placebo-controlled study designed to assess the cardiovascular safety of this compound in high-risk patients with type 2 diabetes who had recently experienced an acute coronary syndrome (ACS).[4][5][6]
Experimental Design and Protocols
The EXAMINE trial was structured to establish the non-inferiority of this compound compared to placebo in preventing major adverse cardiovascular events (MACE).[5]
2.1 Study Population
A total of 5,380 patients with type 2 diabetes and a recent ACS (myocardial infarction or unstable angina requiring hospitalization) within the previous 15 to 90 days were enrolled.[2][4]
-
Inclusion Criteria:
-
Exclusion Criteria:
2.2 Randomization and Blinding
Patients were randomly assigned in a double-blind fashion to receive either this compound or a matching placebo, in addition to their existing standard of care for diabetes and cardiovascular disease.[4][6] An independent statistician, blinded to treatment allocation, performed the data analyses.[5]
2.3 Investigational Treatment
-
This compound Group: Patients received this compound once daily. The dosage was adjusted based on renal function:
-
Placebo Group: Patients received a matching placebo once daily.[6]
2.4 Study Endpoints
The trial evaluated specific cardiovascular outcomes to determine the safety of this compound.
-
Primary Endpoint: The primary composite endpoint was the time to the first occurrence of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke (MACE).[3][9]
-
Secondary Endpoint: A key secondary composite endpoint included the primary MACE components plus urgent revascularization due to unstable angina.[5][9]
2.5 Statistical Analysis
The primary analysis was a non-inferiority assessment. The upper boundary of the one-sided repeated confidence interval for the hazard ratio of the primary endpoint had to be below a pre-specified margin of 1.3 to declare non-inferiority.[2][4] Interim analyses were planned and conducted.[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the EXAMINE trial.
Table 1: Baseline Characteristics of Patients
| Characteristic | This compound (N=2,701) | Placebo (N=2,679) |
| Mean Age (years) | 61 | 61 |
| Male (%) | 68% | 68% |
| Mean A1C at Baseline (%) | 8.0 | 8.0 |
| History of Myocardial Infarction (%) | 77% | 77% |
| History of Unstable Angina (%) | 23% | 23% |
| Median Time from ACS to Randomization (days) | 44 | 46 |
Data sourced from multiple reports on the EXAMINE trial.[9]
Table 2: Primary and Secondary Cardiovascular Outcomes
| Endpoint | This compound (N=2,701) | Placebo (N=2,679) | Hazard Ratio (95% CI) | P-value for Non-inferiority |
| Primary MACE | 305 (11.3%) | 316 (11.8%) | 0.96 (one-sided repeated CI bound, 1.16) | <0.001 |
| CV Death, Non-fatal MI, Non-fatal Stroke | ||||
| Secondary MACE | 12.7% | 13.4% | 0.95 (one-sided repeated CI bound, 1.14) | N/A |
| Primary MACE + Urgent Revascularization |
CI: Confidence Interval. Data from the primary publication of the EXAMINE trial.[1][2][4][8]
Table 3: Heart Failure Outcomes
| Endpoint | This compound | Placebo | Hazard Ratio (95% CI) |
| Hospitalization for Heart Failure | 3.9% | 3.3% | 1.19 (0.90 - 1.58) |
| CV Death or Hospitalization for Heart Failure | N/A | N/A | 0.98 (0.82 - 1.21) |
Data from post-hoc analyses of the EXAMINE trial.[10]
Visualizations
Diagram 1: EXAMINE Trial Workflow
Caption: Workflow of the EXAMINE cardiovascular outcome trial.
Diagram 2: this compound's Mechanism and CV Safety Logic
Caption: this compound's mechanism and the logic for its CV safety trial.
Conclusion
The EXAMINE trial was a robust cardiovascular outcome study that followed a rigorous protocol to assess the safety of this compound in a high-risk population.[11] The study successfully demonstrated that this compound, when added to standard of care for patients with type 2 diabetes and recent acute coronary syndrome, did not increase the risk of major adverse cardiovascular events.[2][4] These protocols and the resulting data are crucial for understanding the cardiovascular safety profile of this compound and serve as a valuable reference for the design of future cardiovascular outcome trials for anti-diabetic agents.
References
- 1. This compound after acute coronary sy ... | Article | H1 Connect [archive.connect.h1.co]
- 2. This compound after acute coronary syndrome in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EXamination of cArdiovascular outcoMes with this compound versus standard of carE in patients with type 2 diabetes mellitus and acute coronary syndrome (EXAMINE): a cardiovascular safety study of the dipeptidyl peptidase 4 inhibitor this compound in patients with type 2 diabetes with acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 5. SUMMARY OF THE EXAMINE STUDY - this compound (Nesina) for Type 2 Diabetes Mellitus - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. Examination of Cardiovascular Outcomes With this compound Versus Standard of Care - American College of Cardiology [acc.org]
- 8. Takeda EXAMINE Cardiovascular Safety Outcomes Trial of this compound Met Primary Endpoint of Non-Inferiority Compared to Placebo in Addition to Standard of Care Showing No Increase in Cardiovascular Risk in Type 2 Diabetes Patients at High-Risk for Cardiovascular Events [prnewswire.com]
- 9. secardiologia.es [secardiologia.es]
- 10. jacc.org [jacc.org]
- 11. Cardiovascular safety of the dipetidyl peptidase-4 inhibitor this compound in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Spectrophotometric Determination of Alogliptin in Pharmaceutical Formulations
Introduction
Alogliptin is an oral anti-diabetic drug that acts as a selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. Accurate and reliable analytical methods are crucial for the quantitative determination of this compound in bulk drug and pharmaceutical dosage forms to ensure its quality, safety, and efficacy. Ultraviolet-Visible (UV-Vis) spectrophotometry offers a simple, cost-effective, and rapid approach for this purpose. This document provides detailed application notes and protocols for various spectrophotometric methods for the determination of this compound, intended for researchers, scientists, and professionals in drug development and quality control. The methods described are based on validated procedures reported in scientific literature and are suitable for routine analysis.
Quantitative Data Summary
The following table summarizes the key validation parameters for different spectrophotometric methods used for the determination of this compound. This allows for a direct comparison of their performance characteristics.
| Method | Wavelength (λmax) / Wavelength Range | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Accuracy (% Recovery) | Reference |
| First-Order Derivative Spectroscopy | 278.0 nm | 2-16 | 0.9996 | - | [1] |
| Simultaneous Equation Method (with Metformin) | 277 nm (for this compound) | 5-25 | - | 98-102% | [2] |
| Absorbance Ratio Method (with Metformin) | 250 nm (iso-absorptive point) and 277 nm | 5-25 | - | 98-102% | [2] |
| Area Under Curve (AUC) Method (with Glibenclamide) | 270-280 nm | 1-16 | > 0.995 | - | [3] |
| Simple UV Spectrophotometry | 277 nm | 5-25 | > 0.999 | 99.4% | [4] |
| Visible Spectrophotometry (Bromate-Bromide Method A) | 505 nm | 1-10 | - | 99.84 ± 0.139% – 100.20 ± 0.625% | [5] |
| Visible Spectrophotometry (Bromate-Bromide Method B) | 720 nm | 2.5-12.5 | - | 99.96 ± 0.351% – 100.32 ± 0.422% | [5] |
Experimental Protocols
Method 1: First-Order Derivative UV Spectrophotometry
This method enhances the resolution of the absorption spectrum, which can be particularly useful in minimizing interference from excipients.
1. Instrumentation:
-
A double beam UV-Vis spectrophotometer with 1 cm matched quartz cells.
2. Reagents and Materials:
-
This compound benzoate reference standard.
-
0.1 M Hydrochloric acid (HCl).
-
Distilled water.
3. Preparation of Standard Stock Solution:
-
Accurately weigh 10 mg of this compound benzoate and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with 0.1 M HCl to obtain a concentration of 100 µg/mL.
4. Preparation of Working Standard Solutions:
-
From the stock solution, prepare a series of dilutions in 0.1 M HCl to obtain concentrations in the range of 2-16 µg/mL.
5. Spectrophotometric Analysis:
-
Scan the prepared working standard solutions in the UV region (e.g., 200-400 nm) against 0.1 M HCl as a blank.
-
Convert the zero-order spectra to first-order derivative spectra.
-
Measure the absorbance of the first-order derivative peak at 278.0 nm.[1]
-
Construct a calibration curve by plotting the first-order derivative absorbance versus concentration.
6. Sample Preparation (from Tablets):
-
Weigh and finely powder twenty tablets to determine the average weight.
-
Take an amount of powder equivalent to 10 mg of this compound benzoate and transfer it to a 100 mL volumetric flask.[1]
-
Add about 70 mL of 0.1 M HCl and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to the mark with 0.1 M HCl, mix well, and filter through a suitable filter paper.
-
Further dilute the filtrate with 0.1 M HCl to obtain a concentration within the Beer-Lambert's law range.
-
Measure the first-order derivative absorbance at 278.0 nm and determine the concentration from the calibration curve.
Method 2: Simple UV Spectrophotometry
This is a direct and straightforward method for the quantification of this compound.
1. Instrumentation:
-
A double beam UV-Vis spectrophotometer with 1 cm matched quartz cells.
2. Reagents and Materials:
-
This compound reference standard.
-
Methanol and Water (as solvent/diluent).[4]
3. Preparation of Standard Stock Solution:
-
Accurately weigh 100 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Dissolve and make up to volume with the chosen diluent to get a concentration of 1000 µg/mL.[4]
4. Preparation of Working Standard Solutions:
-
From the stock solution, prepare a series of dilutions using the diluent to achieve concentrations in the range of 5-25 µg/mL.[4]
5. Spectrophotometric Analysis:
-
Scan the working standard solutions from 200-400 nm to determine the wavelength of maximum absorbance (λmax), which is approximately 277 nm.[4]
-
Measure the absorbance of the standard solutions at 277 nm against the diluent as a blank.
-
Plot a calibration curve of absorbance versus concentration.
6. Sample Preparation (from Tablets):
-
Weigh and powder 20 tablets.
-
Transfer a quantity of powder equivalent to 100 mg of this compound into a 100 mL volumetric flask.
-
Add the diluent, sonicate to dissolve, and then make up the volume.
-
Filter the solution.
-
Dilute the filtrate appropriately to get a concentration within the linearity range.[4]
-
Measure the absorbance at 277 nm and calculate the concentration using the calibration curve.
Method 3: Visible Spectrophotometry via Bromination Reaction
This colorimetric method involves the reaction of this compound with a bromating agent, followed by the determination of unreacted bromine with a dye.
1. Instrumentation:
-
A UV-Vis spectrophotometer with 1 cm matched glass cells.
2. Reagents and Materials:
-
This compound reference standard.
-
Bromate-bromide mixture.
-
Hydrochloric acid (HCl).
-
Methyl orange or Methylene blue solution (as dyes).
3. General Procedure:
-
Aliquots of the standard this compound solution are transferred to a series of flasks.
-
A known excess of bromate-bromide mixture and HCl are added. This generates a specific amount of bromine in-situ.
-
The mixture is allowed to react for a specified time, during which this compound is brominated, consuming a proportional amount of bromine.
-
The unreacted bromine is then determined by adding a fixed amount of either methyl orange or methylene blue. The bromine bleaches the dye, and the decrease in absorbance is measured.
-
The absorbance is measured at 505 nm for methyl orange (Method A) or 720 nm for methylene blue (Method B).[5]
-
The calibration curve is prepared by plotting the absorbance against the concentration of this compound.
4. Sample Preparation:
-
An appropriate amount of the powdered tablet is dissolved in a suitable solvent, filtered, and then subjected to the same procedure as the standard.
Visualizations
Caption: Workflow for this compound determination by UV Spectrophotometry.
Caption: Validation workflow for the analytical method.
References
Application Notes and Protocols for Alogliptin and Pioglitazone Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Application Note: Rationale for Alogliptin and Pioglitazone Combination Therapy
Type 2 Diabetes Mellitus (T2DM) is a progressive metabolic disorder characterized by two core pathophysiological defects: insulin resistance and pancreatic islet cell dysfunction, which includes impaired insulin secretion from β-cells and excess glucagon secretion from α-cells.[1][2] An effective therapeutic strategy, therefore, requires addressing both of these issues. The combination of this compound and Pioglitazone offers a complementary and pathophysiologically sound approach to the management of T2DM.[1][3]
This compound , a selective inhibitor of dipeptidyl peptidase-4 (DPP-4), works by preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5][6] This prolongation of incretin activity leads to enhanced glucose-dependent insulin secretion, suppression of glucagon release, and consequently, a reduction in hepatic glucose output.[1][7]
Pioglitazone , a member of the thiazolidinedione (TZD) class, is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[8][9][10] Activation of PPARγ modulates the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity in key tissues like adipose tissue, skeletal muscle, and the liver.[9][11] This action directly targets the underlying issue of insulin resistance.
By combining this compound's mechanism of improving islet cell function with Pioglitazone's insulin-sensitizing effects, the therapy addresses the primary defects of T2DM.[3] This dual approach has been shown to produce significantly greater reductions in glycosylated hemoglobin (HbA1c) compared to either monotherapy, with a low risk of hypoglycemia and a generally favorable safety profile.[1][12] This document provides a detailed framework for the preclinical and clinical experimental design for evaluating this combination therapy.
Signaling Pathways and Therapeutic Rationale
The complementary actions of this compound and Pioglitazone provide a robust therapeutic effect by targeting different aspects of T2DM pathophysiology.
Caption: Complementary signaling pathways of this compound and Pioglitazone.
Experimental Design Workflow
A structured experimental workflow is essential for evaluating the efficacy and safety of the combination therapy, progressing from in vitro characterization to in vivo preclinical models.
Caption: A multi-phase workflow for preclinical drug combination studies.
Experimental Protocols
Protocol 3.1: In Vitro DPP-4 Inhibition Assay
-
Objective: To determine the inhibitory potency (IC50) of this compound on DPP-4 enzyme activity.
-
Principle: This is a fluorescence-based assay that measures the cleavage of a synthetic substrate, Gly-Pro-aminomethylcoumarin (AMC), by DPP-4, which releases the fluorescent AMC product.[13]
-
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC
-
This compound (and other test compounds)
-
Positive Control Inhibitor: Sitagliptin[14]
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 0.1 mg/mL BSA)[13]
-
Black 96-well microplates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)[14][15]
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer to create a range of concentrations.
-
In a 96-well plate, add assay buffer, DPP-4 enzyme, and the this compound dilutions to the respective wells. Include wells for "no enzyme" (blank), "enzyme only" (100% activity), and "positive control inhibitor".
-
Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the DPP-4 substrate (Gly-Pro-AMC) to all wells.
-
Incubate for 30 minutes at 37°C, protected from light.[13]
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the "enzyme only" control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 3.2: In Vitro PPARγ Activation Assay
-
Objective: To quantify the activation of the PPARγ receptor by Pioglitazone.
-
Principle: A cell-based reporter gene assay where cells are engineered to express a luciferase reporter gene under the control of a PPARγ-responsive promoter. Activation of PPARγ by a ligand (Pioglitazone) drives the expression of luciferase, which is quantified by luminescence.
-
Materials:
-
A suitable cell line (e.g., HEK293T or 3T3-L1 adipocytes)
-
Expression vectors for human PPARγ and its heterodimer partner RXRα.
-
A reporter plasmid containing a PPAR-responsive element (PPRE) linked to a luciferase gene.
-
Cell culture medium and reagents.
-
Pioglitazone (and other test compounds).
-
Transfection reagent.
-
Luciferase assay system (e.g., Promega ONE-Glo™).
-
Luminometer.
-
-
Procedure:
-
Co-transfect the cells with the PPARγ, RXRα, and PPRE-luciferase plasmids.
-
Plate the transfected cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Pioglitazone for 18-24 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal (e.g., to a co-transfected control like β-galactosidase or to total protein content).
-
Plot the normalized luminescence (as fold activation over vehicle control) against the log of the Pioglitazone concentration.
-
Fit the data to a suitable dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Protocol 3.3: In Vivo Efficacy in a Type 2 Diabetes Animal Model
-
Objective: To evaluate the effect of this compound, Pioglitazone, and their combination on glycemic control and insulin sensitivity in a diabetic animal model.
-
Animal Model: High-Fat Diet/Streptozotocin (HFD/STZ)-induced diabetic rats. This model mimics the progression of T2DM, involving initial insulin resistance from the HFD followed by β-cell dysfunction induced by a low dose of STZ.[16][17]
-
Treatment Groups (n=8-10 animals/group):
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose)
-
This compound monotherapy
-
Pioglitazone monotherapy
-
This compound + Pioglitazone combination therapy
-
-
Procedure:
-
Induction: Induce diabetes in male Wistar or Sprague-Dawley rats by feeding a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks, followed by a single low-dose intraperitoneal injection of STZ (e.g., 30-40 mg/kg).
-
Confirmation: Confirm diabetic status by measuring fasting blood glucose (>250 mg/dL) and/or impaired glucose tolerance.
-
Randomization & Dosing: Randomize diabetic animals into the four treatment groups. Administer compounds orally once daily for a period of 4-8 weeks.
-
Monitoring: Monitor body weight, food intake, and water intake weekly.
-
-
Key Efficacy Endpoints:
-
Fasting Blood Glucose (FBG) and HbA1c: Measure FBG weekly from tail vein blood. Measure HbA1c from whole blood at the beginning and end of the study.
-
Oral Glucose Tolerance Test (OGTT): Perform at the end of the treatment period. After an overnight fast, administer an oral glucose bolus (2 g/kg). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-gavage. Calculate the area under the curve (AUC) for glucose.
-
Insulin Tolerance Test (ITT): Perform 3-4 days after the OGTT. After a 4-6 hour fast, administer an intraperitoneal injection of insulin (e.g., 0.75 U/kg). Measure blood glucose at 0, 15, 30, 45, and 60 minutes.
-
Terminal Analysis: At the end of the study, collect terminal blood samples for measuring plasma insulin, triglycerides, and cholesterol. Harvest tissues (pancreas, liver, adipose, muscle) for histological or molecular analysis.
-
-
Data Analysis: Use ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's) to compare the means between treatment groups. A p-value < 0.05 is typically considered statistically significant.
Quantitative Data Presentation
Clinical studies provide essential data on the efficacy of the combination therapy in humans. The tables below summarize key findings from a 26-week, randomized, double-blind study in drug-naïve patients with T2DM.[12][18]
Table 1: Glycemic Efficacy of this compound and Pioglitazone Combination Therapy
| Treatment Group (26 Weeks) | Baseline Mean HbA1c (%) | Mean Change from Baseline in HbA1c (%) | Baseline Mean FPG (mmol/L) | Mean Change from Baseline in FPG (mmol/L) |
| This compound 25 mg | 8.8 | -1.0 | 10.7 | -1.4 |
| Pioglitazone 30 mg | 8.8 | -1.2 | 10.7 | -2.1 |
| This compound 25 mg + Pioglitazone 30 mg | 8.8 | -1.7 | 10.7 | -2.8 |
Data adapted from DeFronzo et al., 2010.[12][18] FPG: Fasting Plasma Glucose. All changes were statistically significant compared to baseline. The combination therapy resulted in a statistically significant greater reduction in HbA1c and FPG compared to either monotherapy (P < 0.001 for all comparisons).[12]
Table 2: Common Adverse Events (AEs) Reported
| Adverse Event | Placebo (%) | This compound 25 mg (%) | Pioglitazone (15-45 mg) (%) | This compound 25 mg + Pioglitazone (15-45 mg) (%) |
| Nasopharyngitis | 1.6 | 4.2 | 3.1 | 4.7 |
| Upper Respiratory Tract Infection | 4.7 | 4.9 | 5.5 | 4.4 |
| Back Pain | 1.6 | 1.0 | 1.6 | 4.4 |
| Edema (Peripheral) | 2.3 | 2.3 | 3.9 | 3.5 |
| Hypoglycemia | 0.8 | 2.3 | 0.8 - 4.7 | 0.8 - 3.8 |
Data summarized from placebo-controlled studies.[19] The safety profile of the combination therapy is generally consistent with its individual components.[18] Note that Pioglitazone can cause dose-related fluid retention.[19]
References
- 1. dovepress.com [dovepress.com]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound - Uses, How it Works and Side Effects | Diabetes UK [diabetes.org.uk]
- 6. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: this compound [pdb101.rcsb.org]
- 7. What is the mechanism of this compound Benzoate? [synapse.patsnap.com]
- 8. Pioglitazone: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pioglitazone - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Pioglitazone? [synapse.patsnap.com]
- 12. Initial Combination Therapy With this compound and Pioglitazone in Drug-Naïve Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. content.abcam.com [content.abcam.com]
- 16. Frontiers | Animal models for type 1 and type 2 diabetes: advantages and limitations [frontiersin.org]
- 17. Combined metformin and insulin therapy improves neurocognitive dysfunction in type 2 diabetic rat model via anti-inflammatory and antioxidant mechanisms - Physiology and Pharmacology [ppj.phypha.ir]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. drugs.com [drugs.com]
Application Notes and Protocols: Alogliptin Dosage Determination in Streptozotocin-Induced Diabetic Rat Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alogliptin is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is prescribed for the management of type 2 diabetes mellitus.[1][2] Its therapeutic effect stems from its ability to prolong the action of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] These hormones are crucial for glucose homeostasis, as they stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[3][4] In preclinical research, streptozotocin (STZ)-induced diabetic rat models are widely utilized to investigate the efficacy of novel anti-diabetic agents like this compound. STZ is a compound that selectively destroys pancreatic β-cells, leading to a state of hyperglycemia that mimics type 1 diabetes.[5][6] This document provides detailed application notes and protocols for determining the appropriate dosage of this compound in STZ-induced diabetic rat models, based on findings from various studies.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound in STZ-induced diabetic rat models.
Table 1: this compound Dosage and Administration in STZ-Induced Diabetic Rats
| This compound Dosage | Route of Administration | Treatment Duration | Rat Strain | Key Findings | Reference |
| 10 mg/kg/day | Oral | 4 weeks | Wistar | Reduced histological changes in the kidney, oxidative stress, and inflammation.[7] | [7] |
| 20 mg/kg/day | Oral | 4 weeks | Wistar | Similar to the 10 mg/kg dose, it ameliorated AMPK/mTOR signaling pathways, enhanced autophagy, and reduced apoptosis.[7] | [7] |
| 10-20 mg/kg/day | In diet | 12 weeks | Not Specified | Improved motor nerve conduction velocity and thermal response latency. Did not significantly reduce hyperlipidemia.[8] | [8] |
Table 2: Effects of this compound on Biochemical Parameters in STZ-Induced Diabetic Rats
| Parameter | Control Group | Diabetic Control Group | This compound-Treated Group | Percentage Change with this compound | Reference |
| Blood Glucose (mg/dL) | Not specified | Significantly elevated (≥300) | Remained elevated | No significant reduction | [8] |
| Hemoglobin A1C (%) | Not specified | Significantly elevated | Remained elevated | No significant reduction | [8] |
| Serum Triglycerides | Not specified | Significantly increased | Not significantly reduced | Not significant | [8] |
| Serum Free Fatty Acids | Not specified | Significantly increased | Not significantly reduced | Not significant | [8] |
| Serum Cholesterol | Not specified | Significantly increased | Not significantly reduced | Not significant | [8] |
| Serum TBARS (oxidative stress) | Not specified | Significantly increased | Lowered, but not significantly | Not significant | [8] |
| Serum DPP-IV Activity | Not specified | Increased (not significant) | Significantly decreased | Significant reduction | [8] |
| Motor Nerve Conduction Velocity | Not specified | Slowed | Significantly improved | Significant improvement | [8] |
| Sensory Nerve Conduction Velocity | Not specified | Slowed | Marginally improved | Marginal improvement | [8] |
Experimental Protocols
Induction of Diabetes with Streptozotocin (STZ)
This protocol outlines the steps for inducing a diabetic state in rats using STZ.
Materials:
-
Streptozotocin (STZ)
-
Cold citrate buffer (0.1 M, pH 4.5)
-
Saline solution (0.9% NaCl)
-
Glucose meter and test strips
-
Insulin (optional, for managing severe hyperglycemia)
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week to allow for acclimatization.
-
Fasting: Fast the animals for 12-20 hours prior to STZ administration to enhance β-cell vulnerability.[5]
-
STZ Solution Preparation: Immediately before use, dissolve STZ in cold citrate buffer (pH 4.5). STZ is unstable and should be protected from light.[5]
-
STZ Administration:
-
Single High-Dose Protocol: Administer a single intraperitoneal (IP) or intravenous (IV) injection of STZ at a dose of 35-65 mg/kg.[10] A commonly used dose is 60 mg/kg.[6][10] One study used a single intraperitoneal dose of 45 mg/kg.[7] Another study induced diabetes with an intravenous injection of 55 mg/kg of STZ.[8]
-
Multiple Low-Dose Protocol: This can mimic the progressive nature of type 1 diabetes and involves administering lower doses of STZ (e.g., 40 mg/kg) daily for several consecutive days.[5]
-
-
Confirmation of Diabetes:
-
Post-Induction Care: Provide animals with access to food and water immediately after STZ injection. To prevent initial hypoglycemia-related mortality, a 5% glucose or sucrose solution can be provided in the drinking water for the first 24-48 hours.[10] For severe hyperglycemia, low doses of insulin may be administered.[8][10]
This compound Administration and Monitoring
This protocol describes the administration of this compound to STZ-induced diabetic rats and the subsequent monitoring.
Materials:
-
This compound
-
Vehicle for this compound (e.g., saline, distilled water)
-
Oral gavage needles
-
Metabolic cages (optional, for urine and feces collection)
-
Equipment for blood collection and analysis
Procedure:
-
Animal Grouping: Randomly assign the diabetic rats into different groups:
-
Diabetic control group (receiving vehicle only)
-
This compound-treated groups (receiving different doses of this compound, e.g., 10 mg/kg, 20 mg/kg)
-
Normal control group (non-diabetic rats receiving vehicle)
-
-
This compound Preparation and Administration:
-
Treatment Duration: The treatment period can vary depending on the study's objectives. Studies have reported treatment durations of 4 to 12 weeks.[7][8]
-
Monitoring and Data Collection:
-
Body Weight and Food/Water Intake: Monitor and record these parameters regularly.
-
Blood Glucose and HbA1c: Measure fasting blood glucose levels periodically (e.g., weekly). HbA1c can be measured at the end of the study.
-
Serum and Tissue Analysis: At the end of the treatment period, collect blood and tissue samples for the analysis of various biochemical parameters as listed in Table 2.
-
Histopathology: Kidney, pancreas, and other relevant organs can be collected for histopathological examination.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for this compound studies in STZ-diabetic rats.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. nbinno.com [nbinno.com]
- 3. What is the mechanism of this compound Benzoate? [synapse.patsnap.com]
- 4. This compound: a new addition to the class of DPP-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 6. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound attenuates STZ-induced diabetic nephropathy in rats through the modulation of autophagy, apoptosis, and inflammation pathways: Targeting NF-κB and AMPK/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of Streptozotocin-Induced Diabetic Rats with this compound: Effect on Vascular and Neural Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ndineuroscience.com [ndineuroscience.com]
- 10. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Alogliptin HPLC Analysis: A Technical Support Troubleshooting Guide
For researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for the analysis of Alogliptin, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs). This resource aims to address common issues encountered during experimental work, ensuring accurate and reliable results.
Common Troubleshooting Scenarios
This section addresses specific problems that may arise during the HPLC analysis of Aloglitpin, offering potential causes and systematic solutions.
Question: Why is my this compound peak exhibiting tailing?
Answer:
Peak tailing for this compound, a basic compound, is a common issue in reversed-phase HPLC. It is often attributed to secondary interactions between the basic amine groups of this compound and acidic residual silanol groups on the silica-based column packing material.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The primary step is to adjust the mobile phase pH. Operating at a lower pH, typically around 3, ensures the protonation of the silanol groups, minimizing their interaction with the protonated this compound molecules. This leads to a more symmetrical peak shape.
-
Use of an "End-Capped" Column: Employing a highly deactivated, end-capped column can significantly reduce peak tailing. End-capping treats the residual silanol groups, making them less accessible for secondary interactions.
-
Mobile Phase Modifiers: The addition of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak symmetry. A low concentration of TEA (e.g., 0.1%) is often sufficient.
-
Column Overload: Injecting a sample that is too concentrated can lead to peak tailing. To check for this, dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.
-
Column Bed Deformation: A void at the column inlet or a blocked inlet frit can cause peak distortion. If other solutions fail, replacing the column may be necessary.
Question: I am observing a shift in the retention time of my this compound peak. What could be the cause?
Answer:
Retention time shifts for this compound can be caused by a variety of factors related to the mobile phase, column, or HPLC system.
Troubleshooting Steps:
-
Mobile Phase Composition: Inconsistent preparation of the mobile phase is a frequent cause of retention time drift. Ensure accurate and consistent measurement of all mobile phase components. A change in the organic-to-aqueous ratio will significantly impact retention.
-
Mobile Phase pH: As this compound's ionization state is pH-dependent, even small variations in the mobile phase pH can lead to shifts in retention time.[1] Prepare fresh buffer solutions regularly and always verify the final pH of the mobile phase.
-
Column Equilibration: Insufficient column equilibration with the mobile phase before analysis can cause retention time to drift, especially at the beginning of a run sequence. Ensure the column is thoroughly equilibrated until a stable baseline is achieved.
-
Column Temperature: Fluctuations in column temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended for reproducible results.
-
Flow Rate Fluctuation: Leaks in the HPLC system or pump malfunctions can lead to an inconsistent flow rate, directly impacting retention times. Check for any visible leaks and perform pump performance checks as part of routine maintenance.
Question: I am seeing unexpected peaks in my chromatogram. How can I identify the source of this interference?
Answer:
Unexpected peaks in the chromatogram during this compound analysis can originate from several sources, including degradation products, sample excipients, or contamination from the HPLC system itself.
Troubleshooting Steps:
-
Analyze a Blank Injection: Inject a blank solvent (typically the mobile phase) to determine if the extraneous peaks are coming from the HPLC system or the solvent.
-
Consider this compound Degradation: this compound is known to be unstable under acidic and alkaline conditions, leading to the formation of degradation products.[2][3] If your sample has been exposed to such conditions, these degradation products may appear as extra peaks. Forced degradation studies can help in identifying the retention times of these potential interferents.
-
Examine Sample Excipients: If analyzing a formulated product, common tablet excipients could potentially interfere. While many studies show no interference from common excipients, it is good practice to run a placebo (a formulation without the active pharmaceutical ingredient) to check for any co-eluting peaks.
-
Check for Co-administered Drugs: If the sample contains other active ingredients, such as metformin or pioglitazone, ensure your chromatographic method provides sufficient resolution between all components.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of this compound HPLC analysis.
Q1: What are the typical HPLC conditions for this compound analysis?
A1: Several validated HPLC methods for this compound have been published. A common set of starting conditions is summarized in the table below. Method optimization will likely be required for your specific application and instrumentation.
| Parameter | Typical Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a buffer (e.g., phosphate or ammonium acetate) |
| pH | Around 3.0 |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 277 nm |
| Column Temperature | 30 °C |
Q2: How can I prepare my this compound sample for HPLC analysis?
A2: For this compound tablets, a common procedure involves:
-
Weighing and finely powdering a set number of tablets.
-
Accurately weighing a portion of the powder equivalent to a specific amount of this compound.
-
Dissolving the powder in a suitable solvent, often the mobile phase, with the aid of sonication to ensure complete dissolution.
-
Diluting the solution to the desired concentration with the mobile phase.
-
Filtering the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
Q3: What are the known degradation products of this compound that might interfere with my analysis?
A3: Forced degradation studies have shown that this compound is susceptible to degradation under acidic and alkaline conditions.[2][3] Two major degradation products have been identified, often referred to as Imp-F and Imp-G.[2] The exact structures and retention times of these degradation products will depend on the specific stress conditions and the chromatographic method used. It is recommended to perform a forced degradation study under your laboratory's conditions to identify potential interferences.
Q4: Can common tablet excipients interfere with the this compound peak?
A4: While many validated methods report no interference from common tablet excipients, it is always a possibility. To confirm this for your specific formulation, it is best to analyze a placebo sample. This will help to identify any peaks originating from the excipients and ensure they do not co-elute with the this compound peak.
Experimental Protocols
Below are detailed methodologies for key experiments related to troubleshooting this compound HPLC analysis.
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the procedure for intentionally degrading this compound to identify potential degradation products that may interfere with the HPLC analysis.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Volumetric flasks
-
Pipettes
-
HPLC system with UV detector
Procedure:
-
Acid Degradation: Dissolve a known amount of this compound in a small amount of methanol and dilute with 0.1 N HCl. Heat the solution at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2 hours). Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration with the mobile phase.
-
Alkaline Degradation: Dissolve a known amount of this compound in a small amount of methanol and dilute with 0.1 N NaOH. Heat the solution under the same conditions as the acid degradation. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration with the mobile phase.
-
Oxidative Degradation: Dissolve a known amount of this compound in a small amount of methanol and add 3% H₂O₂. Keep the solution at room temperature for a specified time. Dilute to a final concentration with the mobile phase.
-
Thermal Degradation: Place a known amount of solid this compound in an oven at a high temperature (e.g., 105°C) for a specified time. Dissolve the cooled sample in the mobile phase to the desired concentration.
-
Photolytic Degradation: Expose a solution of this compound in the mobile phase to UV light for a specified duration.
-
Analysis: Inject the prepared degraded samples, along with an undegraded this compound standard, into the HPLC system. Compare the chromatograms to identify the degradation peaks.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to troubleshooting this compound HPLC analysis.
Caption: A general workflow for troubleshooting common HPLC issues.
Caption: Decision tree for troubleshooting this compound peak tailing.
References
- 1. jptcp.com [jptcp.com]
- 2. Characterization of process-related impurities including forced degradation products of this compound benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
Technical Support Center: Optimizing Alogliptin Dosage in Renal Impairment
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Alogliptin dosage for patients with renal impairment. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the standard dosage of this compound in adult patients with normal renal function?
The recommended dosage of this compound for adult patients with normal renal function or mild renal impairment is 25 mg taken orally once daily.[1][2][3] This dosage can be administered with or without food.[2]
Q2: How should the dosage of this compound be adjusted for patients with renal impairment?
Dosage adjustments for this compound are crucial for patients with moderate to severe renal impairment to avoid drug accumulation and potential adverse effects.[4] Renal function should be assessed before initiating this compound and periodically thereafter.[1][2] The recommended dosage adjustments are summarized in the table below.
Q3: What is the rationale for reducing the this compound dosage in patients with renal impairment?
This compound is primarily eliminated from the body through the kidneys, with 60% to 71% of the dose excreted as unchanged drug in the urine.[1] In patients with renal impairment, the clearance of this compound is reduced, leading to increased plasma concentrations of the drug.[5][6] Pharmacokinetic studies have shown that the area under the curve (AUC), a measure of total drug exposure, increases as renal function declines.[5][7] To maintain systemic drug exposure at a level comparable to that in patients with normal renal function, the dosage must be reduced.[6]
Q4: Are there specific recommendations for patients with end-stage renal disease (ESRD) or those on dialysis?
Yes, for patients with severe renal impairment (CrCl <30 mL/min) or end-stage renal disease (ESRD) requiring hemodialysis, the recommended dose of this compound is 6.25 mg once daily.[1][2][8][9] this compound can be administered without regard to the timing of hemodialysis.[1][2][8] The use of this compound in patients undergoing peritoneal dialysis has not been studied.[1][8]
Troubleshooting Guide
Problem: Unexpected variability in patient response to adjusted this compound dosage.
-
Possible Cause 1: Inaccurate assessment of renal function.
-
Possible Cause 2: Co-administration of other medications.
-
Troubleshooting: Review the patient's concomitant medications. While this compound has a low potential for clinically significant drug-drug interactions, other medications that affect renal function could indirectly impact this compound clearance.
-
-
Possible Cause 3: Individual patient variability.
Problem: Hypoglycemia is observed after initiating this compound in a patient with renal impairment.
-
Possible Cause: Concomitant use of insulin or insulin secretagogues (e.g., sulfonylureas).
Data Presentation
Table 1: Recommended Dosage of this compound Based on Renal Function
| Degree of Renal Impairment | Creatinine Clearance (CrCl) | Recommended this compound Dosage |
| Normal to Mild | ≥60 mL/min | 25 mg once daily[1][2][3][8] |
| Moderate | ≥30 to <60 mL/min | 12.5 mg once daily[1][2][3][8][9] |
| Severe | ≥15 to <30 mL/min | 6.25 mg once daily[1][2][3][8][9] |
| End-Stage Renal Disease (ESRD) | <15 mL/min or requiring hemodialysis | 6.25 mg once daily[1][2][8][9][11] |
Table 2: Pharmacokinetic Parameters of this compound in Relation to Renal Function
| Renal Function | Approximate Increase in this compound AUC |
| Mild Impairment (CrCl 60 to <90 mL/min) | 1.2-fold[1] |
| Moderate Impairment (CrCl 30 to <60 mL/min) | 2-fold[1] |
| Severe Impairment (CrCl <30 mL/min) | 3.2-fold[5] |
| End-Stage Renal Disease (on dialysis) | 3.8-fold[5] |
Experimental Protocols
Protocol: Single-Dose Pharmacokinetic Study of this compound in Subjects with Varying Degrees of Renal Function
-
Objective: To evaluate the effect of renal impairment on the pharmacokinetic profile of a single oral dose of this compound.
-
Study Design: A single-dose, open-label, parallel-group study.
-
Study Population:
-
Healthy subjects with normal renal function (CrCl ≥ 90 mL/min).
-
Subjects with mild renal impairment (CrCl ≥60 to <90 mL/min).
-
Subjects with moderate renal impairment (CrCl ≥30 to <60 mL/min).
-
Subjects with severe renal impairment (CrCl <30 mL/min).
-
Subjects with end-stage renal disease (ESRD) on hemodialysis.
-
-
Methodology:
-
Administer a single oral dose of this compound (e.g., 50 mg, as used in initial studies, though lower doses would be used for dose-finding in impaired subjects) to all participants after an overnight fast.[1]
-
Collect serial blood samples at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Process blood samples to separate plasma and store at -70°C until analysis.
-
Analyze plasma samples for this compound concentrations using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (terminal half-life) for each group.
-
For subjects on hemodialysis, conduct the study on a non-dialysis day and, if feasible, measure this compound concentrations before and after a dialysis session to determine the extent of drug removal.[5]
-
-
Data Analysis: Compare the pharmacokinetic parameters between the renal impairment groups and the healthy control group to determine the impact of renal function on this compound disposition.
Visualizations
Caption: Mechanism of action of this compound as a DPP-4 inhibitor.
Caption: Workflow for a pharmacokinetic study of this compound.
References
- 1. drugs.com [drugs.com]
- 2. drugs.com [drugs.com]
- 3. droracle.ai [droracle.ai]
- 4. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of pharmacometric approaches to evaluate effect of weight and renal function on pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. reference.medscape.com [reference.medscape.com]
- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
Alogliptin stability and degradation pathways under stress conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Alogliptin and its degradation pathways under various stress conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is this compound most likely to degrade?
This compound is most susceptible to degradation under acidic and alkaline hydrolytic conditions.[1][2][3] It is relatively stable under oxidative, photolytic, and thermal stress.[1][2][3][4]
Q2: What are the primary degradation products of this compound observed under stress conditions?
Under acidic and alkaline stress, two major degradation products, referred to as Imp-F and Imp-G, have been identified.[2] Other identified impurities under various conditions include those resulting from hydrolysis and demethylation.[5]
Q3: Are there validated analytical methods available for studying this compound stability?
Yes, several stability-indicating analytical methods have been developed and validated, primarily using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).[1][5][6] These methods are capable of separating this compound from its degradation products.
Q4: What is the typical degradation kinetics of this compound in alkaline medium?
The degradation of this compound in an alkaline medium has been found to follow first-order kinetics.[5][6][7]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in chromatogram during stability testing. | Contamination of glassware, solvents, or reagents. Formation of unknown degradation products. | - Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent. - Use fresh, HPLC-grade solvents and high-purity reagents. - If peaks persist, consider further characterization using mass spectrometry (LC-MS) to identify the unknown species. |
| Poor separation between this compound and its degradation products. | Suboptimal chromatographic conditions (e.g., mobile phase composition, pH, column type). | - Optimize the mobile phase composition by varying the ratio of organic solvent to aqueous buffer. - Adjust the pH of the mobile phase to improve the ionization state and retention of the analytes. - Experiment with a different stationary phase (e.g., a different C18 column or a cyano column). |
| Inconsistent degradation percentages in replicate experiments. | Inaccurate control of stress conditions (temperature, pH, reagent concentration). Inconsistent sample preparation. | - Use a calibrated water bath or oven to maintain a stable temperature. - Accurately prepare and measure the concentration of stress agents (acid, base, oxidizing agent). - Ensure precise and consistent pipetting and dilution steps during sample preparation. |
| No degradation observed under expected stress conditions (e.g., acidic or alkaline hydrolysis). | Insufficient stress duration or intensity. | - Increase the duration of exposure to the stressor. - Increase the concentration of the acid or base. - Increase the temperature of the stress condition. A target degradation of around 10% is often recommended for method development.[8] |
Quantitative Data Summary
The following tables summarize the quantitative data on this compound degradation under various stress conditions as reported in the literature.
Table 1: Summary of this compound Degradation under Different Stress Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | % Degradation | Analytical Method | Reference |
| Acid Hydrolysis | 1 N HCl | 60°C | 2 hours | Significant | HPTLC | [1] |
| Alkaline Hydrolysis | 1 N NaOH | 60°C | 2 hours | Significant | HPTLC | [1] |
| Alkaline Hydrolysis | 0.1 M NaOH | 75°C | - | Highest Degradation | HPTLC | [5] |
| Oxidative Degradation | 3% H₂O₂ | 70°C | 1 hour | Not Significant | HPTLC | [1] |
| Photolytic Degradation | Sunlight | Ambient | 24 hours | Not Significant | HPTLC | [1] |
| Dry Heat Degradation | Oven | 80°C | 6 hours | Not Significant | HPTLC | [1] |
Note: "Significant" indicates that degradation was observed, but a specific percentage was not provided in the abstract.
Experimental Protocols
Forced Degradation Studies of this compound
This section provides a general methodology for conducting forced degradation studies on this compound, based on protocols cited in the literature.[1]
1. Preparation of Stock Solution:
-
Accurately weigh 10 mg of this compound benzoate and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to obtain a stock solution of 1000 µg/mL.
2. Acid Hydrolysis:
-
Transfer 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 5 mL of 1 N HCl.
-
Keep the solution in a water bath at 60°C for 2 hours.
-
Cool to room temperature, neutralize with 1 N NaOH, and dilute to the mark with methanol.
3. Alkaline Hydrolysis:
-
Transfer 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 5 mL of 1 N NaOH.
-
Keep the solution in a water bath at 60°C for 2 hours.
-
Cool to room temperature, neutralize with 1 N HCl, and dilute to the mark with methanol.
4. Oxidative Degradation:
-
Transfer 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 5 mL of 3% H₂O₂.
-
Keep the solution in a water bath at 70°C for 1 hour.
-
Cool to room temperature and dilute to the mark with methanol.
5. Photolytic Degradation:
-
Expose 15 mg of pure this compound benzoate to direct sunlight for 24 hours.
-
Accurately weigh 10 mg of the exposed sample, dissolve in a 10 mL volumetric flask with methanol, and prepare a working solution.
6. Thermal Degradation (Dry Heat):
-
Place 15 mg of pure this compound benzoate in a china dish and keep it in an oven at 80°C for 6 hours.
-
Accurately weigh 10 mg of the exposed sample, dissolve in a 10 mL volumetric flask with methanol, and prepare a working solution.
7. Analysis:
-
Analyze the stressed samples using a validated stability-indicating method (e.g., HPLC or HPTLC) to determine the percentage of degradation and identify degradation products.
Visualizations
Degradation Pathways and Experimental Workflow
The following diagrams illustrate the known degradation pathways of this compound and a typical experimental workflow for forced degradation studies.
Caption: Proposed degradation pathways of this compound under stress conditions.
Caption: General experimental workflow for forced degradation studies.
References
- 1. scispace.com [scispace.com]
- 2. Characterization of process-related impurities including forced degradation products of this compound benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Isolation and characterization of related substances in this compound benzoate by LC-QTOF mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Degradation Kinetics Study of this compound Benzoate in Alkaline Medium by Validated Stability-Indicating HPTLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lubrizolcdmo.com [lubrizolcdmo.com]
Technical Support Center: Synthesis and Purification of Alogliptin Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis and purification of Alogliptin and its impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the final step of this compound synthesis (condensation of 6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-yl)methyl)benzonitrile with (R)-3-aminopiperidine) | Incomplete reaction; side product formation; degradation of the product. | Optimize reaction conditions: adjust temperature (65°C to 75°C), reaction time (12 to 14 hours), and base (e.g., sodium carbonate, K2CO3) concentration.[1][2] Use of a phase transfer catalyst may improve yield. Monitor the reaction progress by HPLC to determine the optimal reaction time.[2] |
| Formation of dimer impurities | Excess of starting materials or reaction intermediates. | Control the stoichiometry of reactants carefully. One synthetic process notes the formation of a symmetrical urea side product, which was difficult to remove.[3] Using at least 1.3 equivalents of PIDA during a Hofmann rearrangement step was found to suppress dimer formation.[3] |
| Presence of process-related impurities in the final product | Incomplete reaction of starting materials; side reactions occurring during synthesis. | Purify intermediates at each step of the synthesis. Recrystallization or column chromatography can be employed to purify the final product.[1] One patent describes purification by dissolving the crude product in an alcohol and adding benzoic acid to precipitate the benzoate salt, which can then be filtered and dried.[4] |
| Degradation of this compound during purification or storage | This compound is susceptible to degradation under acidic and alkaline conditions.[5][6][7][8] | Maintain a neutral pH during workup and purification steps. Store the final product and intermediates in a cool, dry place, protected from light. Forced degradation studies show this compound is relatively stable under oxidative, photolytic, and dry heat conditions.[7][8][9] |
| Poor separation of this compound from its impurities by HPLC | Inappropriate column, mobile phase, or gradient conditions. | Use a suitable reversed-phase column such as C18 or a cyano column.[5][10][11] Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water with modifiers like formic acid, perchloric acid, or ammonium acetate) and gradient elution program to achieve better resolution.[5][6][9] |
| Co-elution of impurities with the main peak in HPLC analysis | Similar polarity of this compound and certain impurities. | Modify the mobile phase pH or use a different organic modifier to alter the selectivity. Employing a different stationary phase (e.g., phenyl-hexyl column) could also provide the necessary selectivity for separation. |
Frequently Asked Questions (FAQs)
Synthesis
What are the common synthetic routes for this compound?
Several synthetic routes for this compound have been reported. A common method involves the alkylation of 6-chlorouracil with 2-(bromomethyl)benzonitrile, followed by methylation and subsequent displacement of the chloro group with (R)-3-aminopiperidine.[1][4] Another approach involves the reaction of a urea derivative with malonic acid or its derivatives to form a pyrimidinedione intermediate.[1]
Which impurities are commonly formed during this compound synthesis?
Process-related impurities can arise from starting materials, intermediates, or side reactions. Some common impurities include unreacted intermediates like 6-chloro-3-methyl-1-((2-cyanophenyl)methyl)pyrimidine-2,4(1H,3H)-dione and various byproducts.[12][13] Forced degradation studies have identified major degradation products under acidic and alkaline conditions, designated as Imp-F and Imp-G.[5][6] Other identified impurities include this compound dimer impurity and hydroxy impurity.[12]
Purification
What are the recommended methods for purifying crude this compound?
Purification can be achieved through crystallization or column chromatography.[1] A common method for isolating this compound is by forming the benzoate salt. This is typically done by treating the this compound free base with benzoic acid in a suitable solvent like ethanol, leading to the precipitation of this compound benzoate.[1][4]
How can I remove stubborn impurities that are difficult to separate by crystallization?
If crystallization is ineffective, column chromatography is the recommended next step. A variety of stationary phases can be used, with silica gel being the most common for normal-phase chromatography and C18-functionalized silica for reversed-phase chromatography. The choice of eluent will depend on the polarity of the impurities.
Analytical Methods
What are the typical HPLC conditions for analyzing this compound and its impurities?
Several HPLC methods have been developed for the analysis of this compound. A common approach is reversed-phase HPLC using a C18 column.[5][11] The mobile phase often consists of a mixture of an aqueous buffer (e.g., 0.1% perchloric acid adjusted to pH 3.0, or 0.2% formic acid and 0.2% ammonium acetate) and an organic solvent like acetonitrile or methanol, often in a gradient elution mode.[5][6][9] Detection is typically performed using a UV detector at around 278 nm.[10]
Are there any HPTLC methods available for the analysis of this compound?
Yes, a stability-indicating HPTLC method has been developed for the estimation of this compound benzoate. This method uses a mobile phase of n-butanol:water:acetic acid (7:2:1 v/v/v) on silica gel 60F254 plates with detection at 233 nm.[8]
Experimental Protocols
Synthesis of this compound Benzoate (Illustrative)
This protocol is a generalized representation based on published methods.[1][4]
-
Step 1: Synthesis of 1-((2-cyanophenyl)methyl)-6-chlorouracil. 6-Chlorouracil is alkylated with 2-(bromomethyl)benzonitrile in the presence of a base (e.g., NaH) and a salt (e.g., LiBr) in a solvent mixture like DMF-DMSO.
-
Step 2: Synthesis of 1-((2-cyanophenyl)methyl)-6-chloro-3-methyluracil. The product from Step 1 is methylated using an alkylating agent like iodomethane in the presence of a base (e.g., NaH) in a solvent mixture such as DMF/THF.
-
Step 3: Synthesis of this compound. The 6-chloro intermediate from Step 2 is reacted with (R)-3-aminopiperidine dihydrochloride in the presence of a base (e.g., NaHCO3 or K2CO3) in a solvent like methanol or aqueous isopropanol.
-
Step 4: Formation of this compound Benzoate. The resulting this compound free base is treated with benzoic acid in ethanol. The this compound benzoate salt precipitates and can be isolated by filtration.
Forced Degradation Study Protocol
This protocol is based on ICH guidelines and published studies.[7][8]
-
Acid Hydrolysis: Dissolve this compound benzoate in 1 N HCl and keep at 60°C for 2 hours.
-
Alkaline Hydrolysis: Dissolve this compound benzoate in 1 N NaOH and keep at 60°C for 2 hours.
-
Oxidative Degradation: Treat this compound benzoate solution with 30% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug in an oven at 80°C for 6 hours.
-
Photolytic Degradation: Expose the solid drug to sunlight for 24 hours.
After exposure, neutralize the acidic and basic solutions and dilute all samples with a suitable solvent (e.g., methanol) to an appropriate concentration for analysis by a stability-indicating HPLC or HPTLC method.
Quantitative Data Summary
Table 1: HPLC Method Parameters for this compound Impurity Analysis
| Parameter | Method 1[5][6] | Method 2[9] | Method 3[10] |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm) | Phenomenex Gemini-NX C18 (250 x 4.6 mm, 5 µm) | Agilent Zorbax SB-CN (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Perchloric acid (pH 3.0 with triethylamine) | 0.2% Formic acid, 0.2% Ammonium acetate in water | Water/acetonitrile/trifluoroacetic acid (1900:100:1 v/v/v) |
| Mobile Phase B | Acetonitrile | Acetonitrile/Methanol (60:40 v/v) | Acetonitrile/water/trifluoroacetic acid (1900:100:1 v/v/v) |
| Elution | Gradient | Gradient | Gradient |
| Flow Rate | Not specified | Not specified | 1.0 mL/min |
| Detection | Not specified | Not specified | 278 nm |
| Linearity Range | 0.10–75.0 µg/mL | Not specified | 50-1000 ng/mL |
Table 2: HPTLC Method Validation Parameters for this compound Benzoate[7]
| Parameter | Value |
| Linearity Range | 200-600 ng/spot |
| LOD | 25.34 ng/spot |
| LOQ | 76.78 ng/spot |
Visualizations
Caption: A simplified workflow for a common synthetic route of this compound Benzoate.
Caption: A decision tree for troubleshooting the purification of crude this compound.
References
- 1. US8841447B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. EP3292112B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of process-related impurities including forced degradation products of this compound benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Isolation and characterization of related substances in this compound benzoate by LC-QTOF mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Different chromatographic methods for determination of this compound benzoate, metformin hydrochloride, and metformin impurity in bulk and pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Impurities | this compound API Impurity Manufacturers [anantlabs.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
Mitigating Alogliptin degradation in plasma samples for pharmacokinetic studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting pharmacokinetic studies of Alogliptin. Our goal is to help you mitigate the pre-analytical variability of this compound concentration in plasma samples, ensuring the accuracy and reliability of your data.
Frequently Asked Questions (FAQs)
Q1: Is this compound prone to degradation in plasma samples after collection?
This compound is generally considered stable in plasma under standard laboratory collection and storage conditions.[1][2][3] As a potent inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, this compound inherently protects itself from degradation by this major pathway, which affects many peptide-based drugs.[4][5][6] However, adherence to proper sample handling protocols is crucial to prevent any potential degradation from other sources and to maintain sample integrity.
Q2: Do I need to add a specific enzyme inhibitor to the blood collection tubes for this compound studies?
Based on available stability data from various validated bioanalytical methods, the addition of a specific enzyme inhibitor, other than the anticoagulant, is not reported as a mandatory step for the stabilization of this compound in plasma samples.[1][2][7][8] Standard anticoagulants like EDTA are sufficient for routine pharmacokinetic studies.
Q3: What are the recommended storage conditions for plasma samples containing this compound?
For reliable and consistent results, plasma samples should be stored frozen. Long-term storage at -20°C or -80°C is recommended to ensure the stability of this compound over the course of a study.[2][9][10][11]
Q4: How many freeze-thaw cycles can plasma samples containing this compound undergo without significant degradation?
Studies have shown that this compound is stable for multiple freeze-thaw cycles. While specific studies have confirmed stability for at least three cycles, it is best practice to minimize the number of freeze-thaw cycles to which a sample is exposed.[1][3] Aliquoting samples upon initial processing is a recommended strategy to avoid repeated thawing of the entire sample.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent this compound concentrations in QC samples | Improper sample handling and storage | Review and strictly adhere to the standardized protocol for blood collection, processing, and storage. Ensure consistent timing for each step. |
| Repeated freeze-thaw cycles | Aliquot plasma samples after the first thaw to avoid repeated freezing and thawing of the bulk sample. | |
| Low recovery of this compound during sample extraction | Suboptimal extraction method | Verify the protein precipitation or liquid-liquid extraction protocol. Ensure complete precipitation and proper phase separation. |
| Adsorption to container surfaces | Use low-protein-binding polypropylene tubes for sample collection, processing, and storage. | |
| High variability between replicate analyses | Inconsistent sample processing | Ensure thorough mixing of plasma samples after thawing and before aliquoting for analysis. Use calibrated pipettes for all liquid handling steps. |
| Matrix effects in LC-MS/MS analysis | Evaluate and minimize matrix effects by optimizing the sample cleanup and chromatographic conditions. |
Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Preparation
-
Blood Collection: Collect whole blood samples from study subjects into tubes containing EDTA as an anticoagulant.
-
Initial Mixing: Gently invert the blood collection tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant.
-
Temporary Storage: If immediate processing is not possible, store the whole blood samples on wet ice or at 4°C for no longer than 2 hours.[12]
-
Centrifugation: Centrifuge the blood samples at 1,000-2,000 x g for 10-15 minutes in a refrigerated centrifuge (4°C) to separate the plasma from the cellular components.[13][14]
-
Plasma Aspiration: Carefully aspirate the supernatant (plasma) using a clean pipette, avoiding disturbance of the buffy coat layer.
-
Aliquoting: Transfer the plasma into pre-labeled, low-protein-binding polypropylene cryogenic vials. It is recommended to create multiple aliquots to avoid repeated freeze-thaw cycles.
-
Storage: Immediately store the plasma aliquots at -20°C or -80°C until analysis.
Protocol 2: this compound Stability Assessment in Plasma
This protocol is designed to validate the stability of this compound in your specific laboratory conditions.
-
Sample Preparation: Use pooled human plasma spiked with known concentrations of this compound (low, medium, and high QC levels).
-
Freeze-Thaw Stability:
-
Subject aliquots of each QC level to three freeze-thaw cycles.
-
For each cycle, freeze the samples at -20°C or -80°C for at least 24 hours and then thaw them unassisted at room temperature.
-
After the third cycle, analyze the samples and compare the concentrations to freshly prepared standards.
-
-
Short-Term (Bench-Top) Stability:
-
Thaw aliquots of each QC level and keep them at room temperature for a predefined period (e.g., 4, 8, or 24 hours) before processing and analysis.
-
Compare the results with those of freshly thawed samples.
-
-
Long-Term Stability:
-
Store aliquots of each QC level at the intended storage temperature (e.g., -20°C or -80°C) for an extended period (e.g., 1, 3, 6, and 12 months).
-
At each time point, analyze the samples and compare the concentrations to the nominal concentrations.
-
Quantitative Data Summary
Table 1: this compound Stability in Human Plasma Under Various Conditions
| Stability Parameter | Condition | Duration | Concentration Change | Reference |
| Freeze-Thaw Stability | 3 cycles (-20°C to RT) | N/A | Within acceptable limits (typically ±15%) | [1][3] |
| Short-Term (Bench-Top) | Room Temperature | Up to 24 hours | Within acceptable limits (typically ±15%) | [2] |
| Long-Term Storage | -20°C | Up to 15 days | Within acceptable limits (typically ±15%) | [2] |
| Long-Term Storage | -80°C | Up to 12 months | Stable | [9][10] |
Note: "Within acceptable limits" generally refers to a deviation of no more than 15% from the nominal concentration, as per regulatory guidelines for bioanalytical method validation.
Visualizations
Caption: Workflow for Plasma Sample Handling for this compound Analysis.
Caption: Logic Diagram for this compound Stability Testing in Plasma.
References
- 1. epj.journals.ekb.eg [epj.journals.ekb.eg]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Peptide degradation and the role of DPP-4 inhibitors in the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. omicsonline.org [omicsonline.org]
- 8. Enhanced LC-MS/MS analysis of this compound and pioglitazone in human plasma: Applied to a preliminary pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. inspq.qc.ca [inspq.qc.ca]
- 10. itmedicalteam.pl [itmedicalteam.pl]
- 11. Effects of Storage Temperature and Time on Metabolite Profiles Measured in Dried Blood Spots, Dried Blood Microsamplers, and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. headspace.iarc.who.int [headspace.iarc.who.int]
- 13. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - RU [thermofisher.com]
- 14. snprc.org [snprc.org]
Technical Support Center: Alogliptin in Pediatric Type 2 Diabetes Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alogliptin in pediatric patients with type 2 diabetes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage of this compound for pediatric patients with type 2 diabetes in a research setting?
A1: Based on pharmacokinetic and pharmacodynamic (PK/PD) studies, a 25 mg once-daily oral dose of this compound is recommended for pediatric patients (ages 10-17) with type 2 diabetes. This dosage was found to achieve drug exposure and dipeptidyl peptidase-4 (DPP-4) inhibition similar to that of the effective 25 mg once-daily dose in adults[1][2].
Q2: Was the 25 mg once-daily dose of this compound found to be effective in improving glycemic control in pediatric patients?
A2: While the 25 mg dose was recommended based on favorable PK/PD data, a subsequent phase 3, 52-week, randomized, double-blind, placebo-controlled trial in pediatric patients (ages 10-17) with type 2 diabetes did not demonstrate a statistically significant improvement in glycemic control (as measured by HbA1c levels) compared to placebo at week 26[3][4]. No new safety concerns were identified in this study[3][4].
Q3: How should the this compound dosage be adjusted for pediatric patients with renal impairment?
A3: Currently, there are no specific pediatric guidelines for adjusting this compound dosage in patients with renal impairment. However, in adult patients, the dosage is adjusted based on creatinine clearance (CrCl). It is advisable to consult the adult dosing recommendations and apply clinical judgment when enrolling pediatric subjects with renal impairment in a study. Monitoring renal function before and during the study is crucial[5][6][7][8][9].
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). By inhibiting DPP-4, this compound prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased levels of active incretins, which in turn stimulate glucose-dependent insulin secretion from pancreatic beta cells and suppress glucagon secretion from pancreatic alpha cells, ultimately leading to lower blood glucose levels.
Q5: Are there any known drug interactions to be aware of when using this compound in pediatric trials?
A5: When this compound is used in combination with insulin or insulin secretagogues (e.g., sulfonylureas), there is an increased risk of hypoglycemia. A lower dose of the insulin or insulin secretagogue may be required[5][9]. Researchers should carefully monitor blood glucose levels and for signs of hypoglycemia in study participants.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected lack of efficacy (no significant change in HbA1c) | The phase 3 clinical trial in pediatric patients did not show a significant difference in HbA1c reduction between this compound and placebo[3][4]. This could be due to various factors including the pathophysiology of type 2 diabetes in youth, small sample size, or the specific patient population studied. | Review the inclusion/exclusion criteria of your study. Consider subgroup analyses to identify if there are specific patient characteristics that may predict a response. Refer to the detailed results of the pediatric phase 3 study for insights. |
| Hypoglycemia observed in a subject | Concomitant use of insulin or insulin secretagogues is a known risk factor for hypoglycemia when combined with this compound[5][9]. | Review the subject's concomitant medications. A reduction in the dose of the insulin or insulin secretagogue may be necessary. Ensure subjects and their caregivers are educated on the signs and symptoms of hypoglycemia and how to manage it. |
| Subject has or develops renal impairment during the study | This compound is primarily excreted renally. Reduced renal function can lead to increased drug exposure. | While specific pediatric guidelines are lacking, consider adjusting the dose based on the adult recommendations for renal impairment (see Table 2). Closely monitor renal function and for any adverse events. |
| Adverse events such as nasopharyngitis or headache are reported | These were among the common adverse effects reported in clinical trials of this compound[7]. | Monitor the frequency and severity of adverse events. Report all adverse events according to the study protocol and regulatory requirements. |
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters of this compound in Pediatric and Adult Subjects with Type 2 Diabetes (Single 25 mg Dose)
| Parameter | Pediatric Subjects (10-17 years) | Adult Subjects |
| Mean Cmax (ng/mL) | Lower by 26% compared to adults[1][2] | - |
| Mean AUC0-inf (ng*h/mL) | Lower by 23% compared to adults[1][2] | - |
| Maximum DPP-4 Inhibition (Emax) | Similar to adults[1][2] | - |
| AUEC0-24 | Similar to adults[1][2] | - |
Cmax: Maximum plasma concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; Emax: Maximum effect; AUEC0-24: Area under the effect-time curve from 0 to 24 hours.
Table 2: this compound Dosage Adjustments for Adults with Renal Impairment
| Renal Function | Creatinine Clearance (CrCl) | Recommended this compound Dosage |
| Normal to Mild Impairment | ≥60 mL/min | 25 mg once daily[5][6][8][9] |
| Moderate Impairment | 30 to <60 mL/min | 12.5 mg once daily[5][6][8][9] |
| Severe Impairment | 15 to <30 mL/min | 6.25 mg once daily[5][6][8][9] |
| End-Stage Renal Disease (ESRD) | <15 mL/min or requiring hemodialysis | 6.25 mg once daily[5][6][8][9] |
Experimental Protocols
Protocol: Pharmacokinetic and Pharmacodynamic Assessment of this compound in Pediatric Patients
This protocol is based on the methodology of a phase 1, randomized, open-label, multicenter study[1][2].
-
Subject Recruitment:
-
Enroll pediatric patients aged 10 to 17 years with a diagnosis of type 2 diabetes mellitus.
-
Obtain informed consent and assent.
-
Conduct a screening visit to assess eligibility based on inclusion and exclusion criteria.
-
-
Study Design:
-
Randomize subjects to receive a single oral dose of either 12.5 mg or 25 mg of this compound.
-
A cohort of gender- and race-matched adult subjects with type 2 diabetes should receive a single 25 mg oral dose of this compound for comparison.
-
-
Drug Administration:
-
Administer the assigned dose of this compound orally.
-
-
Sample Collection:
-
Collect blood samples for pharmacokinetic analysis at pre-specified time points before and after drug administration (e.g., pre-dose, and at various intervals up to 24 hours post-dose).
-
Collect blood samples for pharmacodynamic analysis (DPP-4 inhibition) at the same time points.
-
Collect urine samples for pharmacokinetic analysis at pre-specified intervals.
-
-
Sample Analysis:
-
Analyze plasma and urine samples for this compound concentrations using a validated analytical method (e.g., liquid chromatography-tandem mass spectrometry).
-
Determine plasma DPP-4 activity to assess the level of inhibition.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life.
-
Calculate pharmacodynamic parameters including Emax and AUEC.
-
Compare the PK/PD profiles between the pediatric and adult cohorts.
-
-
Safety Monitoring:
-
Monitor subjects for any adverse events throughout the study.
-
Perform physical examinations, vital sign measurements, and laboratory safety tests at specified times.
-
Mandatory Visualizations
Caption: this compound's mechanism of action via DPP-4 inhibition.
Caption: Logical workflow for this compound dosage in pediatric trials.
References
- 1. The pharmacokinetics and pharmacodynamics of this compound in children, adolescents, and adults with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. A Randomized Phase 3 Study Evaluating the Efficacy and Safety of this compound in Pediatric Participants with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | A Randomized Phase 3 Study Evaluating the Efficacy and Safety of this compound in Pediatric Participants with Type 2 Diabetes Mellitus | springermedicine.com [springermedicine.com]
- 5. reference.medscape.com [reference.medscape.com]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Drug Monograph: this compound (Nesina) [ebmconsult.com]
- 9. This compound Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
Validation & Comparative
Comparative efficacy of Alogliptin versus sitagliptin in preclinical models
This guide provides an objective comparison of the preclinical performance of two prominent dipepeptidyl peptidase-4 (DPP-4) inhibitors, Alogliptin and Sitagliptin, used in the management of type 2 diabetes mellitus. The comparison is based on supporting experimental data from in vitro and in vivo preclinical models, with a focus on enzyme inhibition, glucose-lowering efficacy, and selectivity.
Mechanism of Action: DPP-4 Inhibition
This compound and Sitagliptin share a common mechanism of action. They function by inhibiting the DPP-4 enzyme, which is responsible for the rapid inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing this degradation, the inhibitors prolong the activity of GLP-1 and GIP. This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.[1][2][3][4]
In Vitro Efficacy: Enzyme Inhibition and Selectivity
The potency of DPP-4 inhibitors is typically determined by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Head-to-head comparisons have shown both this compound and sitagliptin to be potent inhibitors of the DPP-4 enzyme.[5][6] Furthermore, selectivity against other closely related proteases, such as DPP-8 and DPP-9, is a critical preclinical parameter. This compound has demonstrated greater in vitro selectivity for DPP-4 over DPP-8 and DPP-9 compared to sitagliptin.[7][8] This higher selectivity may have clinical significance, as inhibition of DPP-8/9 has been linked to certain adverse effects in preclinical animal studies with other, less selective inhibitors.[9]
Table 1: In Vitro DPP-4 Inhibition
| Inhibitor | Target Enzyme | IC50 (nM) |
|---|---|---|
| This compound | Human DPP-4 | 24[10] |
| Sitagliptin | Human DPP-4 | 19[10] |
| This compound | Murine DPP-4 | 13.9 |
| Sitagliptin | Murine DPP-4 | 18.2 |
Data for murine DPP-4 sourced from a single comparative study for consistency.[5][6]
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
A continuous fluorescent assay is commonly used to determine the in vitro potency of DPP-4 inhibitors.[5][11]
-
Reagents: Human or murine recombinant DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-aminomethylcoumarin), assay buffer (e.g., HEPES, pH 7.5), and a range of concentrations for the test inhibitors (this compound, Sitagliptin).
-
Procedure:
-
The recombinant DPP-4 enzyme is pre-incubated with various concentrations of either this compound or sitagliptin in a 96-well plate.
-
The reaction is initiated by adding the fluorogenic substrate to all wells.
-
The plate is incubated at 37°C for a specified period (e.g., 30 minutes).
-
-
Data Acquisition:
-
Analysis: The fluorescence intensity is proportional to DPP-4 activity. The IC50 value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.
In Vivo Efficacy: Glucose Lowering in Animal Models
The antihyperglycemic effects of this compound and sitagliptin have been evaluated in various diabetic animal models, including mice and rats.[7][12] A key method for assessing in vivo efficacy is the oral glucose tolerance test (OGTT). In a direct comparative study in mice, both this compound and sitagliptin demonstrated dose-dependent inhibition of plasma DPP-4 activity and a corresponding improvement in glucose tolerance.[5][6] A crucial finding from this research was that the extent of plasma DPP-4 inhibition directly correlated with the acute glucose-lowering effect for both inhibitors, suggesting that despite structural differences, their in vivo efficacy is primarily driven by target engagement.[5][6]
Table 2: In Vivo Efficacy in Murine Model
| Inhibitor | Animal Model | Doses (mg/kg) | Key Outcome |
|---|---|---|---|
| This compound | Mice | 0.01 - 3.0 | Dose-dependent inhibition of plasma DPP-4 and reduction in blood glucose excursion during OGTT.[5] |
| Sitagliptin | Mice | 0.01 - 3.0 | Dose-dependent inhibition of plasma DPP-4 and reduction in blood glucose excursion during OGTT.[5] |
Experimental Protocol: Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard preclinical procedure to evaluate how effectively an animal model processes a glucose load after treatment with a test compound.[5]
-
Animal Models: Male mice are commonly used.[5] Animals are fasted overnight prior to the experiment.
-
Dosing: Animals are treated orally by gavage with either the vehicle control (e.g., 0.25% methylcellulose) or the test compound (this compound or sitagliptin) at various doses.[5]
-
Glucose Challenge: After a set time following drug administration (e.g., 60 minutes), a baseline blood glucose measurement is taken from a tail bleed. Immediately after, a dextrose solution (e.g., 5 g/kg) is administered orally.[5]
-
Blood Sampling: Blood glucose levels are subsequently measured at multiple time points (e.g., 20, 40, 60, and 120 minutes) after the dextrose challenge.[5]
-
Plasma DPP-4 Activity: At the end of the experiment, plasma samples can be collected to measure ex vivo DPP-4 activity to correlate with the glucose-lowering effects.
-
Analysis: The primary endpoint is the total glycemic excursion, often calculated as the area under the curve (AUC) for blood glucose over the 120-minute period.
Summary of Preclinical Comparison
Both this compound and sitagliptin are potent DPP-4 inhibitors that effectively improve glycemic control in preclinical models.
-
In Vitro Potency: Sitagliptin and this compound exhibit comparable, high potency for the DPP-4 enzyme in the nanomolar range.[10]
-
Selectivity: this compound shows a superior selectivity profile, with greater inhibition of DPP-4 relative to the related enzymes DPP-8 and DPP-9.[7][8]
-
In Vivo Efficacy: In head-to-head murine studies, both drugs demonstrate a clear, direct correlation between the degree of in vivo plasma DPP-4 inhibition and the magnitude of the glucose-lowering effect.[5][6] This indicates a similar efficacy profile in acute preclinical models when matched for target engagement.
References
- 1. Frontiers | Dipeptidyl-Peptidase-IV Inhibitors, Imigliptin and this compound, Improve Beta-Cell Function in Type 2 Diabetes [frontiersin.org]
- 2. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 3. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors this compound, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical development of dipeptidyl peptidase IV inhibitor this compound: a brief overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound: a new addition to the class of DPP-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dipeptidyl peptidase-4 inhibitors in type 2 diabetes therapy – focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. content.abcam.com [content.abcam.com]
- 12. Assessing Scientific Soundness and Translational Value of Animal Studies on DPP4 Inhibitors for Treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Validating the selectivity of Alogliptin for DPP-4 over other serine proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Alogliptin's selectivity for its target, Dipeptidyl Peptidase-4 (DPP-4), over other closely related serine proteases. The information presented is supported by experimental data to validate this compound's high specificity, a critical attribute for a therapeutic agent.
High Selectivity: A Key Feature of this compound
This compound is a potent and highly selective inhibitor of the serine protease DPP-4.[1][2][3][4] This selectivity is crucial for minimizing off-target effects and enhancing the safety profile of the drug. The inhibitory activity of this compound is more than 10,000-fold greater for DPP-4 compared to the closely related proteases DPP-8 and DPP-9.[1][2][3][4]
Quantitative Analysis of this compound's Selectivity
To quantify the selectivity of this compound, in vitro studies have determined its half-maximal inhibitory concentration (IC50) against DPP-4 and other serine proteases. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.
The following table summarizes the available data on this compound's inhibitory activity:
| Enzyme Target | IC50 Value (nM) | Selectivity over DPP-4 | Reference |
| DPP-4 | < 10 | - | [1] |
| DPP-4 | 2.63 | - | [1] |
| DPP-8 | > 100,000 | > 10,000-fold | [1][2][4] |
| DPP-9 | > 100,000 | > 10,000-fold | [1][2][4] |
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
The determination of this compound's IC50 value against DPP-4 is typically performed using a fluorometric enzyme inhibition assay. This method measures the enzymatic activity of DPP-4 in the presence of varying concentrations of the inhibitor.
Principle:
The assay utilizes a synthetic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), which is cleaved by DPP-4 to release the fluorescent product, 7-amino-4-methylcoumarin (AMC). The rate of AMC production is directly proportional to the DPP-4 activity. By measuring the fluorescence intensity over time, the inhibitory effect of this compound can be quantified.
Materials and Reagents:
-
Recombinant human DPP-4 enzyme
-
This compound (or other test inhibitors)
-
Gly-Pro-AMC substrate
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of this compound in the assay buffer to achieve a range of final concentrations.
-
Prepare working solutions of recombinant human DPP-4 and Gly-Pro-AMC substrate in the assay buffer.
-
-
Assay Setup:
-
To the wells of a 96-well microplate, add the following:
-
Assay buffer
-
This compound solution at various concentrations (or vehicle control)
-
DPP-4 enzyme solution
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined pre-incubation period to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for AMC (typically around 360 nm and 460 nm, respectively).
-
Record fluorescence readings at regular intervals for a specific duration.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of DPP-4 inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, depict the experimental workflow and the relevant signaling pathway.
Caption: Experimental workflow for determining the IC50 of this compound against DPP-4.
Caption: Simplified signaling pathway of DPP-4 inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Novel serine protease dipeptidyl peptidase IV inhibitor: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DPP-4 Inhibitors -- An Update on this compound - Page 2 [medscape.com]
- 4. This compound: a new addition to the class of DPP-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Meta-Analysis of Cardiovascular Outcome Trials for Alogliptin and Other DPP-4 Inhibitors
A comparative guide for researchers and drug development professionals on the cardiovascular safety of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, with a focus on the EXAMINE trial for alogliptin. This guide provides a detailed comparison with other key cardiovascular outcome trials (CVOTs) for DPP-4 inhibitors, namely SAVOR-TIMI 53 (saxagliptin) and TECOS (sitagliptin), supported by experimental data and detailed methodologies.
This meta-analysis synthesizes data from three major cardiovascular outcome trials to provide a comprehensive comparison of the cardiovascular safety profiles of this compound, saxagliptin, and sitagliptin in patients with type 2 diabetes.
Comparative Analysis of Key Cardiovascular Outcome Trials
The following tables summarize the key characteristics and outcomes of the EXAMINE, SAVOR-TIMI 53, and TECOS trials, facilitating a direct comparison of their design, patient populations, and primary findings.
Table 1: Trial Design and Patient Characteristics
| Feature | EXAMINE (this compound) | SAVOR-TIMI 53 (Saxagliptin) | TECOS (Sitagliptin) |
| Official Title | Examination of Cardiovascular Outcomes with this compound versus Standard of Care | Saxagliptin Assessment of Vascular Outcomes Recorded in Patients with Diabetes Mellitus–Thrombolysis in Myocardial Infarction 53 | Trial Evaluating Cardiovascular Outcomes with Sitagliptin |
| Patient Population | 5,380 patients with type 2 diabetes and a recent acute coronary syndrome (ACS) event (within 15-90 days).[1][2][3] | 16,492 patients with type 2 diabetes and either established cardiovascular disease or multiple risk factors.[4] | 14,735 patients with type 2 diabetes and established cardiovascular disease.[1] |
| Mean Age (years) | 61[1] | 65.1[4] | 65 |
| Female (%) | 32%[1] | 33%[4] | 29% |
| Duration of Follow-up (median) | 18 months[2] | 2.1 years | 3 years |
| Treatment | This compound (25 mg, 12.5 mg, or 6.25 mg daily based on renal function) or placebo.[1] | Saxagliptin (5 mg or 2.5 mg daily based on renal function) or placebo.[4] | Sitagliptin (100 mg or 50 mg daily based on renal function) or placebo.[2][5] |
Table 2: Primary and Secondary Cardiovascular Outcomes
| Outcome | EXAMINE (this compound) | SAVOR-TIMI 53 (Saxagliptin) | TECOS (Sitagliptin) |
| Primary Composite Endpoint | CV death, nonfatal MI, nonfatal stroke.[1][5] | CV death, nonfatal MI, nonfatal ischemic stroke.[4][6] | CV death, nonfatal MI, nonfatal stroke, hospitalization for unstable angina.[1][7] |
| Primary Endpoint Result (Hazard Ratio; 95% CI) | 0.96 (upper boundary of 95% CI = 1.16).[1] | 1.00 (0.89-1.12).[4] | 0.98 (0.88-1.09). |
| Non-inferiority Met | Yes.[1][3] | Yes.[4] | Yes.[1][2] |
| Superiority Met | No.[1] | No.[4] | No.[2] |
| Secondary Composite Endpoint | CV death, MI, stroke, urgent revascularization due to unstable angina.[1] | CV death, MI, stroke, unstable angina, coronary revascularization, heart failure.[4] | CV death, nonfatal MI, nonfatal stroke, hospitalization for unstable angina, or all-cause mortality. |
| Hospitalization for Heart Failure (HR; 95% CI) | 1.07 (0.79-1.46) (Not statistically significant). | 1.27 (1.07-1.51) (Statistically significant increase).[2] | 1.00 (0.83-1.20) (No significant difference).[8] |
Experimental Protocols
The methodologies for the three pivotal trials—EXAMINE, SAVOR-TIMI 53, and TECOS—were designed to rigorously assess the cardiovascular safety of the respective DPP-4 inhibitors.
EXAMINE (this compound)
The Examination of Cardiovascular Outcomes with this compound versus Standard of Care (EXAMINE) was a Phase 3, multicenter, randomized, double-blind, placebo-controlled study.[3][5] The primary objective was to establish the non-inferiority of this compound compared to placebo concerning major adverse cardiovascular events (MACE) in high-risk patients with type 2 diabetes and a recent acute coronary syndrome.[3]
-
Inclusion Criteria: Patients aged 18 years or older with a diagnosis of type 2 diabetes, HbA1c levels between 6.5% and 11.0% (7.0% to 11.0% if on insulin), and an ACS event within 15 to 90 days before randomization were eligible.[3]
-
Exclusion Criteria: Key exclusions were the use of other DPP-4 inhibitors or GLP-1 agonists, dialysis within 14 days of screening, type 1 diabetes, and unstable cardiac disorders.[1][3]
-
Randomization and Blinding: A total of 5,380 patients were randomized in a 1:1 ratio to receive either this compound or a matching placebo.[3] Both patients and investigators were blinded to the treatment allocation.[3] An independent statistician generated the randomization sequence.[3]
-
Endpoint Adjudication: All potential primary endpoint events were adjudicated by an independent clinical endpoint committee blinded to treatment assignment.
-
Statistical Analysis: The primary analysis was a time-to-first-event analysis of the primary composite endpoint. The non-inferiority of this compound was to be concluded if the upper bound of the 95% confidence interval for the hazard ratio was less than 1.3.[1]
SAVOR-TIMI 53 (Saxagliptin)
The Saxagliptin Assessment of Vascular Outcomes Recorded in Patients with Diabetes Mellitus–Thrombolysis in Myocardial Infarction 53 (SAVOR-TIMI 53) was a phase 4, randomized, double-blind, placebo-controlled trial.[6]
-
Inclusion Criteria: The trial enrolled patients with type 2 diabetes who had a history of established cardiovascular disease or multiple risk factors for vascular disease.[9]
-
Randomization and Blinding: 16,492 patients were randomized to receive either saxagliptin or placebo.[4]
-
Endpoint Adjudication: A blinded clinical events committee adjudicated the primary and secondary cardiovascular endpoints.
-
Statistical Analysis: The primary efficacy analysis was a test for non-inferiority of saxagliptin compared to placebo for the primary composite endpoint, with a pre-specified non-inferiority margin of 1.3 for the hazard ratio.
TECOS (Sitagliptin)
The Trial Evaluating Cardiovascular Outcomes with Sitagliptin (TECOS) was a pragmatic, academically run, multinational, randomized, double-blind, placebo-controlled, event-driven trial.[7]
-
Inclusion Criteria: The study included patients with type 2 diabetes, aged 50 years or older, with established cardiovascular disease, and an HbA1c between 6.5% and 8.0%.[5][7]
-
Randomization and Blinding: 14,735 patients were randomized 1:1 to receive either sitagliptin or placebo in addition to their existing therapy.[1][5]
-
Endpoint Adjudication: An independent committee, blinded to study therapy, adjudicated cardiovascular events.[7]
-
Statistical Analysis: The primary analysis was for non-inferiority, defined by an upper boundary of the 95% confidence interval for the hazard ratio of less than 1.3.
Visualizing the Data: Workflows and Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflow of a typical cardiovascular outcome trial and the proposed signaling pathway of DPP-4 inhibition.
Caption: Experimental Workflow of a Cardiovascular Outcome Trial.
References
- 1. Trial Evaluating Cardiovascular Outcomes With Sitagliptin — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 2. rxfiles.ca [rxfiles.ca]
- 3. Cardiovascular protection by DPP-4 inhibitors in preclinical studies: an updated review of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saxagliptin Assessment of Vascular Outcomes Recorded in Patients With Diabetes Mellitus–Thrombolysis in Myocardial Infarction 53 - American College of Cardiology [acc.org]
- 5. Trial Evaluating Cardiovascular Outcomes With Sitagliptin - American College of Cardiology [acc.org]
- 6. The design and rationale of the saxagliptin assessment of vascular outcomes recorded in patients with diabetes mellitus-thrombolysis in myocardial infarction (SAVOR-TIMI) 53 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rationale, design, and organization of a randomized, controlled Trial Evaluating Cardiovascular Outcomes with Sitagliptin (TECOS) in patients with type 2 diabetes and established cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dipeptidyl peptidase-4 inhibitors and the risk of heart failure: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
A Comparative Analysis of Alogliptin and Linagliptin in Patients with Renal Impairment
For researchers and drug development professionals navigating the therapeutic landscape for type 2 diabetes in patients with compromised kidney function, the choice between dipeptidyl peptidase-4 (DPP-4) inhibitors necessitates a detailed understanding of their comparative pharmacology, efficacy, and safety profiles. This guide provides an objective comparison of two prominent DPP-4 inhibitors, alogliptin and linagliptin, with a focus on their effects in the context of renal impairment, supported by key experimental data.
Pharmacokinetic and Dosing Profile
The primary differentiator between this compound and linagliptin in the context of renal impairment lies in their pharmacokinetic profiles, which directly impacts dosing recommendations.
This compound is predominantly eliminated from the body via the kidneys.[1][2] Consequently, as renal function declines, the drug's exposure increases, necessitating dose adjustments to avoid potential adverse effects.[3] For patients with moderate renal impairment, a dose reduction is recommended, with a further reduction for those with severe renal impairment or end-stage renal disease (ESRD).[4][5][6][7][8]
In contrast, linagliptin is primarily excreted through the enterohepatic system, with only a minor fraction eliminated by the kidneys.[1][2][9][10][11] This pharmacokinetic characteristic means that renal impairment has a minimal effect on linagliptin's exposure, and therefore, no dose adjustment is required, regardless of the degree of kidney dysfunction.[12][13][14][15][16]
| Feature | This compound | Linagliptin |
| Primary Route of Elimination | Renal[1][2] | Enterohepatic[1][2][9][10][11] |
| Dose Adjustment in Renal Impairment | Required[4][5][6][7][8] | Not Required[12][13][14][15][16] |
| Dosage in Moderate Renal Impairment (eGFR 30 to <60 mL/min/1.73m²) | 12.5 mg once daily[4][5][6][7][8] | 5 mg once daily (no change)[12][13][14] |
| Dosage in Severe Renal Impairment (eGFR <30 mL/min/1.73m²) | 6.25 mg once daily[4][5][6][7][8] | 5 mg once daily (no change)[12][13][14] |
Mechanism of Action: DPP-4 Inhibition Signaling Pathway
Both this compound and linagliptin are potent and selective inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme.[10][13][17] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9][18] By inhibiting DPP-4, both drugs increase the circulating levels of active GLP-1 and GIP.[9][18] This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.[13][18]
Efficacy in Renal Impairment
Clinical trials have demonstrated the efficacy of both this compound and linagliptin in improving glycemic control in patients with type 2 diabetes and renal impairment.
A study focusing on linagliptin in patients with severe renal impairment showed a significant and sustained reduction in HbA1c over a one-year period compared to placebo.[11] Furthermore, the CARMELINA trial, which included a large population of patients with chronic kidney disease, found that linagliptin was effective in reducing HbA1c and also reduced the progression of albuminuria, a key marker of kidney damage.[19]
The EXAMINE trial evaluated this compound in patients with type 2 diabetes and a recent acute coronary syndrome, a significant portion of whom had renal impairment. The study confirmed the glucose-lowering efficacy of this compound in this high-risk population.[5]
| Study | Drug | Key Efficacy Findings in Renal Impairment |
| Linagliptin in Severe Renal Impairment | Linagliptin | Sustained HbA1c reduction at 1 year (-0.72% vs. placebo)[11] |
| CARMELINA | Linagliptin | Significant reduction in HbA1c and albuminuria progression[19] |
| EXAMINE | This compound | Effective in lowering HbA1c in a high-risk population with renal impairment[5] |
Safety Profile in Renal Impairment
The safety of this compound and linagliptin in patients with renal impairment has been extensively studied in large cardiovascular outcome trials (CVOTs).
The CARMELINA trial demonstrated that linagliptin did not increase the risk of major adverse cardiovascular events (MACE), a composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke, nor did it increase the risk of adverse renal outcomes compared to placebo in a population with high cardio-renal risk.[4][12][19][20][21][22]
The EXAMINE trial showed that this compound was non-inferior to placebo for MACE in patients with type 2 diabetes and a recent acute coronary syndrome.[5][6][14] However, a post-hoc analysis of the EXAMINE trial raised a concern about a potential increased risk of heart failure hospitalization with this compound, although this was not a primary endpoint.[3]
| Study | Drug | Key Safety Findings in Renal Impairment |
| CARMELINA | Linagliptin | No increased risk of MACE or adverse renal outcomes[4][12][19][20][21][22] |
| EXAMINE | This compound | Non-inferior to placebo for MACE. Potential signal for increased heart failure hospitalizations in a post-hoc analysis.[3][5][6][14] |
Experimental Protocols of Key Clinical Trials
CARMELINA Trial: Experimental Workflow
The Cardiovascular and Renal Microvascular Outcome Study with Linagliptin (CARMELINA) was a randomized, double-blind, placebo-controlled trial designed to evaluate the long-term cardiovascular and renal safety of linagliptin in a high-risk population of patients with type 2 diabetes.[4][12][20][21][22]
EXAMINE Trial: Experimental Workflow
The Examination of Cardiovascular Outcomes with this compound versus Standard of Care (EXAMINE) trial was a randomized, double-blind, placebo-controlled study that assessed the cardiovascular safety of this compound in patients with type 2 diabetes who had recently experienced an acute coronary syndrome.[5][6][14]
Conclusion
Linagliptin's primarily non-renal elimination pathway offers a significant practical advantage, as it does not require dose adjustments in patients with any degree of renal impairment.[12][13][14][15][16] The CARMELINA trial provides robust evidence of its cardiovascular and renal safety in a high-risk population.[4][12][19][20][21][22]
This compound is also an effective option, but its renal excretion necessitates careful dose titration in patients with moderate to severe renal impairment.[4][5][6][7][8] While the EXAMINE trial established its cardiovascular safety in a post-acute coronary syndrome population, the potential for an increased risk of heart failure hospitalization warrants consideration, particularly in patients with pre-existing cardiac conditions.[3][5][6][14]
For researchers and drug development professionals, the distinct characteristics of this compound and linagliptin underscore the importance of considering the interplay between a drug's pharmacokinetic properties and the pathophysiology of comorbid conditions like renal impairment when designing and evaluating new therapeutic agents.
References
- 1. Comparative effect of dipeptidyl-peptidase 4 inhibitors on laboratory parameters in patients with diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Rationale, design, and baseline characteristics of the CArdiovascular safety and Renal Microvascular outcomE study with LINAgliptin (CARMELINA®): a randomized, double-blind, placebo-controlled clinical trial in patients with type 2 diabetes and high cardio-renal risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SUMMARY OF THE EXAMINE STUDY - this compound (Nesina) for Type 2 Diabetes Mellitus - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. file.clewm.net [file.clewm.net]
- 7. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 9. Linagliptin: dpp-4 inhibition in the treatment of type 2 diabetes mellitus - MedCrave online [medcraveonline.com]
- 10. Long-Term Efficacy and Safety of Linagliptin in Patients With Type 2 Diabetes and Severe Renal Impairment: A 1-year, randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CARMELINA Trial: Impact of Linagliptin vs. Placebo on MACE in High-Risk T2DM Patients [ciplamed.com]
- 12. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 13. Examination of Cardiovascular Outcomes With this compound Versus Standard of Care - American College of Cardiology [acc.org]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. meded101.com [meded101.com]
- 16. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. Rationale, design, and baseline characteristics of the CArdiovascular safety and Renal Microvascular outcomE study with LINAgliptin (CARMELINA®): a randomized, double-blind, placebo-controlled clinical trial in patients with type 2 diabetes and high cardio-renal risk - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The CARMELINA Trial | ADA Highlights 2019 [2019.adahighlights.com]
- 20. researchgate.net [researchgate.net]
- 21. ahajournals.org [ahajournals.org]
- 22. takeda.com [takeda.com]
A Comparative Guide to the In Vitro Binding Kinetics of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the binding kinetics of commonly prescribed dipeptidyl peptidase-4 (DPP-4) inhibitors. The data presented is compiled from peer-reviewed studies to assist researchers in understanding the nuanced interactions between these inhibitors and their target enzyme.
Introduction to DPP-4 Inhibition
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and potentiate glucose-dependent insulin secretion. By inhibiting DPP-4, the half-life of active incretins is prolonged, leading to improved glycemic control in patients with type 2 diabetes. While all DPP-4 inhibitors share this common mechanism of action, they exhibit distinct chemical structures, which in turn influence their binding properties and kinetic profiles.
DPP-4 Signaling Pathway and Inhibition
The following diagram illustrates the signaling pathway of DPP-4 and the mechanism of its inhibition.
Alogliptin's Efficacy in GLP-1 Potentiation: A Comparative Guide Based on Cell-Based Assays
Alogliptin is an oral antihyperglycemic agent that selectively inhibits the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] This inhibition prevents the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] The subsequent increase in active GLP-1 levels enhances glucose-dependent insulin secretion, suppresses glucagon secretion, and helps regulate blood glucose levels.[1][2][4] This guide provides a comparative analysis of this compound's effect on GLP-1 potentiation as validated through cell-based assays, offering insights for researchers and professionals in drug development.
Mechanism of Action: DPP-4 Inhibition and GLP-1 Potentiation
The primary mechanism of this compound involves the inhibition of the DPP-4 enzyme, which is responsible for the rapid inactivation of incretin hormones like GLP-1. By blocking DPP-4, this compound effectively increases the circulating half-life of active GLP-1, thereby amplifying its physiological effects on glucose homeostasis.[1][3]
Caption: this compound inhibits DPP-4, preventing GLP-1 inactivation and enhancing insulin secretion.
Experimental Validation: Cell-Based Assays
Cell-based assays are crucial for quantifying the inhibitory potency of compounds like this compound and validating their downstream effects on cellular signaling pathways.
Experimental Workflow
A typical workflow to validate this compound's effect involves a two-step process: first, confirming its direct inhibitory effect on DPP-4, and second, measuring the resulting increase in GLP-1 activity or secretion from specialized enteroendocrine cell lines.
Caption: Workflow for in-vitro validation of this compound's effect on DPP-4 and GLP-1.
Experimental Protocols
1. DPP-4 Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of DPP-4.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against DPP-4.
-
Principle: A fluorogenic substrate, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC), is cleaved by DPP-4 to release the fluorescent aminomethylcoumarin (AMC). The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.[5][6][7]
-
Materials:
-
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in the assay buffer.
-
In a 96-well plate, add the diluted compounds, recombinant DPP-4 enzyme, and assay buffer. Include wells for 100% activity (enzyme, no inhibitor) and background (no enzyme).[8]
-
Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[5]
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.[5][8]
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value by plotting a dose-response curve.
-
2. GLP-1 Secretion and Potentiation Assay
This assay evaluates the downstream effect of DPP-4 inhibition by measuring the increase in secreted, active GLP-1 from cultured cells.
-
Objective: To demonstrate that this compound treatment leads to higher levels of active GLP-1 in a cell-based model.
-
Cell Lines:
-
Principle: Enteroendocrine cells are stimulated to secrete GLP-1. In the presence of this compound, the degradation of this secreted GLP-1 by endogenous DPP-4 is inhibited, leading to a measurable increase in its concentration in the cell culture supernatant.
-
Materials:
-
STC-1 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM)
-
This compound
-
GLP-1 secretagogues (e.g., glucose, amino acids, or pharmacological agents like phorbol esters)
-
Active GLP-1 ELISA kit
-
-
Procedure:
-
Seed STC-1 cells in a 24- or 48-well plate and culture until they reach appropriate confluency.
-
Wash the cells with a serum-free medium or buffer.
-
Pre-incubate the cells with various concentrations of this compound for 30-60 minutes.
-
Stimulate the cells with a known GLP-1 secretagogue in the continued presence of this compound.
-
After a defined incubation period (e.g., 2 hours), collect the cell culture supernatant.
-
Measure the concentration of active GLP-1 in the supernatant using a specific ELISA kit.
-
Analyze the data to show a dose-dependent increase in active GLP-1 levels with increasing concentrations of this compound.
-
Comparative Performance
This compound vs. Other DPP-4 Inhibitors
This compound is one of several DPP-4 inhibitors available. Cell-based assays are critical for comparing their relative potency. While clinical efficacy can be similar, in-vitro potency can vary.[11]
| DPP-4 Inhibitor | Reported IC50 (in vitro) | Key Characteristics |
| This compound | ~10 nM | Highly selective for DPP-4 over DPP-8 and DPP-9.[2] Primarily excreted unchanged in the urine.[1] |
| Sitagliptin | ~19 nM | The first DPP-4 inhibitor approved. Generally well-tolerated. |
| Saxagliptin | ~50 nM | Covalently binds to the DPP-4 enzyme. |
| Linagliptin | ~1 nM | Primarily excreted via the bile and gut, making it suitable for patients with renal impairment without dose adjustment. |
| Vildagliptin | ~60 nM | Forms a covalent complex with DPP-4. Not FDA-approved but used in Europe.[3] |
Note: IC50 values can vary depending on assay conditions. The values presented are approximate and for comparative purposes.
Alternative GLP-1 Potentiation Mechanism: GLP-1 Receptor Agonists
An alternative therapeutic strategy to potentiating the GLP-1 system is the use of GLP-1 receptor agonists (GLP-1 RAs). Unlike DPP-4 inhibitors, which preserve endogenous GLP-1, GLP-1 RAs are synthetic analogs of GLP-1 that directly activate the GLP-1 receptor.[12] They are designed to be resistant to DPP-4 degradation, resulting in a much longer half-life and more potent receptor activation.[11][12]
References
- 1. This compound: a new addition to the class of DPP-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Dipeptidyl-Peptidase-IV Inhibitors, Imigliptin and this compound, Improve Beta-Cell Function in Type 2 Diabetes [frontiersin.org]
- 5. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 6. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 7. Novel Potent and Selective DPP-4 Inhibitors: Design, Synthesis and Molecular Docking Study of Dihydropyrimidine Phthalimide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.abcam.com [content.abcam.com]
- 9. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide production and secretion in GLUTag, NCI-H716 and STC-1 cells: a comparison to native L-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]
- 12. Choosing between GLP-1 Receptor Agonists and DPP-4 Inhibitors: A Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Alogliptin's A1c Reduction Efficacy: A Cross-Study Comparison for Researchers
For researchers and drug development professionals navigating the landscape of type 2 diabetes (T2DM) therapeutics, a clear understanding of the comparative efficacy of various agents is paramount. This guide provides an objective comparison of Alogliptin's hemoglobin A1c (HbA1c) reduction capabilities against other key classes of antidiabetic drugs, supported by data from clinical trials.
This compound is a dipeptidyl peptidase-4 (DPP-4) inhibitor that increases the levels of incretin hormones, which in turn stimulates insulin secretion and suppresses glucagon secretion in a glucose-dependent manner. This mechanism ultimately leads to improved glycemic control.
Comparative Efficacy of this compound in A1c Reduction
Clinical studies have demonstrated that this compound effectively lowers HbA1c levels in patients with T2DM, both as a monotherapy and as an add-on to other antidiabetic medications.[1][2][3] The extent of A1c reduction is often dependent on the baseline HbA1c level, with greater reductions observed in patients with higher initial A1c values.[4]
This compound Monotherapy
As a standalone treatment, this compound has shown significant reductions in HbA1c compared to placebo. In a 26-week monotherapy trial, patients receiving this compound at doses of 12.5 mg and 25 mg experienced mean A1c reductions of -0.56% and -0.59%, respectively, from a baseline of approximately 7.9%.[5][6]
This compound as Add-on Therapy
When combined with other standard-of-care medications, this compound provides additional glycemic control.
-
Add-on to Metformin: In patients inadequately controlled on metformin alone, the addition of this compound 12.5 mg or 25 mg resulted in a mean A1c reduction of approximately -0.6% after 26 weeks.[7][8]
-
Add-on to Pioglitazone: When added to pioglitazone therapy, this compound 12.5 mg and 25 mg led to mean A1c reductions of -0.66% and -0.80%, respectively, over 26 weeks.[9]
-
Add-on to Sulfonylurea: In combination with a sulfonylurea, this compound demonstrated A1c reductions, although specific values from direct head-to-head trials are less consistently reported in readily available literature.
-
Add-on to Insulin: For patients on insulin therapy, the addition of this compound has also been shown to improve glycemic control.[8]
Cross-Study Comparison of A1c Reduction
Direct head-to-head trials comparing the A1c-lowering efficacy of this compound with all other major classes of antidiabetic drugs are not extensively available. Much of the comparative data is derived from individual placebo-controlled trials, meta-analyses, and indirect comparisons.
This compound vs. Other DPP-4 Inhibitors
Systematic reviews and meta-analyses suggest that the A1c-lowering efficacy of this compound is generally comparable to that of other DPP-4 inhibitors, such as sitagliptin, vildagliptin, saxagliptin, and linagliptin.[2] One study that involved switching patients from sitagliptin to either vildagliptin or this compound found a significantly greater HbA1c reduction with vildagliptin.[10] However, a broader meta-analysis concluded that there were no significant differences in efficacy among the DPP-4 inhibitors.[2]
This compound vs. GLP-1 Receptor Agonists
Glucagon-like peptide-1 (GLP-1) receptor agonists as a class are generally considered to have greater A1c-lowering potential than DPP-4 inhibitors.[11] Indirect comparisons and systematic reviews suggest that GLP-1 receptor agonists lead to more significant reductions in HbA1c compared to DPP-4 inhibitors.[12]
This compound vs. SGLT2 Inhibitors
Sodium-glucose cotransporter-2 (SGLT2) inhibitors represent another major class of oral antidiabetic drugs. Indirect comparisons have suggested that SGLT2 inhibitors may offer slightly greater A1c reduction compared to DPP-4 inhibitors.[13] One systematic review reported that SGLT2 inhibitors led to a slightly greater overall reduction in HbA1c compared to DPP-4 inhibitors when added to metformin.[14]
Data Summary Tables
Table 1: this compound A1c Reduction as Monotherapy and Add-on Therapy
| Therapy | Drug/Dosage | Treatment Duration | Baseline A1c (approx.) | Mean A1c Reduction | Study Reference |
| Monotherapy | This compound 12.5 mg | 26 weeks | 7.9% | -0.56% | DeFronzo et al.[5] |
| This compound 25 mg | 26 weeks | 7.9% | -0.59% | DeFronzo et al.[5] | |
| Add-on to Metformin | This compound 12.5 mg | 26 weeks | 8.0% | -0.6% | Nauck et al.[7] |
| This compound 25 mg | 26 weeks | 8.0% | -0.6% | Nauck et al.[7] | |
| Add-on to Pioglitazone | This compound 12.5 mg | 26 weeks | N/A | -0.66% | Pratley et al.[9] |
| This compound 25 mg | 26 weeks | N/A | -0.80% | Pratley et al.[9] | |
| Add-on to Metformin + Pioglitazone | This compound 25 mg | 24 weeks | N/A | -1.38% | PEAK Trial |
Table 2: Indirect Comparison of A1c Reduction Across Different Drug Classes (as add-on to Metformin)
| Drug Class | Representative Drug(s) | Mean A1c Reduction (approx.) | Reference |
| DPP-4 Inhibitors | This compound, Sitagliptin, etc. | -0.6% to -0.8% | Nauck et al.[7], Meta-analyses |
| GLP-1 Receptor Agonists | Liraglutide, Semaglutide | -1.0% to -1.8% | Systematic Reviews[11][12] |
| SGLT2 Inhibitors | Canagliflozin, Empagliflozin | -0.7% to -0.9% | Indirect Comparisons[13][14] |
Note: These are generalized ranges from indirect comparisons and meta-analyses; individual results may vary.
Experimental Protocols and Methodologies
The clinical trials cited in this guide followed rigorous, double-blind, placebo-controlled, and randomized designs.
This compound Monotherapy Trial (DeFronzo et al.)[5]
-
Objective: To assess the efficacy and safety of this compound monotherapy in drug-naïve patients with T2DM.
-
Design: A 26-week, multicenter, randomized, double-blind, placebo-controlled study.
-
Patient Population: 329 patients with T2DM inadequately controlled with diet and exercise.
-
Intervention: Patients were randomized to receive this compound 12.5 mg, this compound 25 mg, or placebo once daily.
-
Primary Endpoint: Change from baseline in HbA1c at week 26.
This compound Add-on to Metformin Trial (Nauck et al.)[7]
-
Objective: To evaluate the efficacy and safety of this compound as an add-on therapy to metformin.
-
Design: A 26-week, multicenter, randomized, double-blind, placebo-controlled study.
-
Patient Population: 527 patients with T2DM inadequately controlled on a stable dose of metformin (≥1500 mg/day).
-
Intervention: Patients were randomized to receive this compound 12.5 mg, this compound 25 mg, or placebo once daily, in addition to their ongoing metformin therapy.
-
Primary Endpoint: Change from baseline in HbA1c at week 26.
This compound Add-on to Pioglitazone Trial (Pratley et al.)[9]
-
Objective: To assess the efficacy and safety of this compound as an add-on therapy to pioglitazone.
-
Design: A 26-week, multicenter, randomized, double-blind, placebo-controlled study.
-
Patient Population: 493 patients with T2DM inadequately controlled on pioglitazone (with or without metformin or a sulfonylurea).
-
Intervention: Patients were randomized to receive this compound 12.5 mg, this compound 25 mg, or placebo once daily, in addition to their ongoing pioglitazone therapy.
-
Primary Endpoint: Change from baseline in HbA1c at week 26.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound's therapeutic effect is mediated through the inhibition of the DPP-4 enzyme. This action prevents the degradation of incretin hormones, GLP-1 and GIP, leading to a cascade of downstream effects that improve glycemic control.
Representative Clinical Trial Workflow
The following diagram illustrates a typical workflow for the randomized, double-blind, placebo-controlled trials discussed.
References
- 1. d-nb.info [d-nb.info]
- 2. Efficacy of this compound in type 2 diabetes treatment: a meta-analysis of randomized double-blind controlled studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound in Type 2 Diabetes Treatment [medscape.com]
- 4. Efficacy and safety of the dipeptidyl peptidase-4 inhibitor this compound in patients with type 2 diabetes and inadequate glycemic control: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pioglitazone and this compound combination therapy in type 2 diabetes: a pathophysiologically sound treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of adding the dipeptidyl peptidase-4 inhibitor this compound to metformin therapy in patients with type 2 diabetes inadequately controlled with metformin monotherapy: a multicentre, randomised, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a new addition to the class of DPP-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of the dipeptidyl peptidase-4 inhibitor this compound added to pioglitazone in patients with type 2 diabetes: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Randomized Controlled Trial of Vildagliptin Versus this compound: Effective Switch From Sitagliptin in Patients With Type 2 Diabetes | Shigematsu | Journal of Clinical Medicine Research [jocmr.org]
- 10. jptcp.com [jptcp.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy and Safety of this compound-Pioglitazone Combination for Type 2 Diabetes Mellitus Poorly Controlled with Metformin: A Multicenter, Double-Blind Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for Alogliptin Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various validated analytical methods for the quantification of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[1] The methodologies discussed have been validated according to the International Council for Harmonisation (ICH) guidelines, ensuring data reliability and integrity for pharmaceutical analysis.[2][3][4]
Understanding this compound's Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This enzyme is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, ultimately leading to improved glycemic control.[5][6][7][8]
Comparison of Validated Analytical Methods
A variety of analytical techniques have been successfully employed for the quantification of this compound in bulk drug and pharmaceutical formulations. The most common methods include High-Performance Liquid Chromatography (HPLC), spectrophotometry, and Thin-Layer Chromatography (TLC).[9] The choice of method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput.
The following tables summarize the performance characteristics of different validated methods for this compound analysis, as per ICH guidelines.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Method | Stationary Phase | Mobile Phase | Detection (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Reference |
| RP-HPLC | Hypersil Gold Thermo Scientific C18 (250 cm × 4.6 mm) 5 µm | Acetonitrile:Ammonium carbonate buffer (55:45 v/v) | 277 | 85–306 | 0.03 | 0.09 | 100.3 | [10][11] |
| RP-HPLC | Shiseido (250 x 4.6 mm, 5µm) | Water:Methanol (75:25 v/v) | 225 | 10-35 | 0.23 | 0.78 | - | [12] |
| RP-HPLC (Simultaneous with Metformin) | Symmetry C18, 5µm (4.6 x 150mm) | Phosphate buffer (0.02M), pH-3.8:Methanol:Acetonitrile (60:20:20%v/v) | 260 | 0-36 | 1.377 | 4.174 | 100.28 | [13] |
| RP-HPLC (Simultaneous with Metformin HCl) | Agilent C18 (150 X 4.6 mm, 5µ) | Phosphate buffer (pH 3.0 with 0.1% OPA):Methanol (20:80 v/v) | 242 | 10-30 | - | - | - | |
| HPLC | C18 column | Sodium lauryl sulfate buffer (0.1% w/v, pH 3):Methanol (70:30, v/v) | 220 | - | - | - | - | [14] |
Table 2: Spectrophotometric and TLC Methods
| Method | Technique | Wavelength (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Spectrophotometry (Derivative Ratio) | UV-Vis | - | 2.5–25.0 | - | - | [15] |
| Spectrophotometry (Ratio Subtraction) | UV-Vis | - | 2.5–25.0 | - | - | [15] |
| TLC-Densitometry | TLC | 230 | - | - | - | [14] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of analytical methods. Below are representative protocols for the key methods cited.
RP-HPLC Method for this compound in Bulk and Tablets[10][11]
-
Instrumentation: Agilent 1200 system with a UV detector.
-
Column: Hypersil Gold Thermo Scientific C18 (250 cm × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and ammonium carbonate buffer in a ratio of 55:45 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 277 nm.
-
Injection Volume: 20 µL.
-
Run Time: 6.0 minutes.
-
Standard Preparation: A stock solution of this compound benzoate is prepared in the mobile phase. Working standards are prepared by diluting the stock solution to fall within the calibration range (85–306 µg/mL).
-
Sample Preparation: Tablet powder equivalent to a known amount of this compound is accurately weighed, dissolved in the mobile phase, sonicated, and filtered. The filtrate is then diluted to the appropriate concentration.
-
Validation Parameters: The method was validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness as per ICH guidelines.
RP-HPLC Method for Simultaneous Estimation of this compound and Metformin[13]
-
Instrumentation: HPLC with a UV detector.
-
Column: Symmetry C18, 5µm (4.6 x 150mm).
-
Mobile Phase: A mixture of Phosphate buffer (0.02M, pH 3.8), Methanol, and Acetonitrile in a ratio of 60:20:20 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Standard stock solutions of this compound and Metformin are prepared separately in the mobile phase. Working standard solutions are prepared by appropriate dilution of the stock solutions.
-
Sample Preparation: Twenty tablets are weighed and powdered. A quantity of powder equivalent to a specific amount of this compound and Metformin is weighed, transferred to a volumetric flask, dissolved in the mobile phase with the aid of sonication, and filtered.
-
Validation Parameters: The method was validated according to ICH guidelines for system suitability, selectivity, specificity, linearity, sensitivity, precision, accuracy, and robustness.
Analytical Method Validation Workflow
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[10] The ICH guidelines outline a systematic approach to validation, encompassing various performance characteristics.[16][17]
References
- 1. This compound: MedlinePlus Drug Information [medlineplus.gov]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound: a new addition to the class of DPP-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound Benzoate? [synapse.patsnap.com]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Different analytical methods for quantitative determination of this compound benzoate as single drug either in a biological sample or pharmaceutical dosage forms [erurj.journals.ekb.eg]
- 10. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug this compound Benzoate in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug this compound Benzoate in Bulk and Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijpbs.com [ijpbs.com]
- 14. Different chromatographic methods for determination of this compound benzoate, metformin hydrochloride, and metformin impurity in bulk and pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biopharminternational.com [biopharminternational.com]
- 17. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Alogliptin
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in type 2 diabetes research and development. Adherence to these guidelines is critical for laboratory safety, environmental protection, and regulatory compliance.
Immediate Safety and Disposal Plan for this compound
This compound, while not classified as a hazardous chemical under the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard, requires careful handling and a specific disposal protocol due to its pharmacological activity and potential environmental impact. The recommended and primary method for this compound disposal is incineration by a licensed hazardous material disposal company .
Step-by-Step Disposal Protocol:
-
Segregation and Collection:
-
Collect waste this compound, including expired or unused bulk powder, contaminated labware (e.g., vials, pipette tips, gloves), and experimental residues, in a designated, clearly labeled, and sealed waste container.
-
The container should be robust and leak-proof.
-
-
Labeling:
-
Clearly label the waste container as "this compound Waste for Incineration."
-
Include the date of waste generation and the name of the responsible researcher or laboratory.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Follow all institutional and local regulations for chemical waste storage.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and incineration.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
-
-
Documentation:
-
Maintain a detailed record of the amount of this compound waste generated, the date of collection, and the date of transfer to the disposal contractor.
-
Retain all disposal manifests and certificates of destruction provided by the contractor.
-
Under no circumstances should this compound be disposed of down the drain or in regular trash. While not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), this practice is strongly discouraged to prevent the introduction of pharmacologically active compounds into aquatic ecosystems.
Environmental and Safety Data
| Parameter | Result | Test Guideline | Implication |
| Fish Early Life Stage Toxicity | No effects on fathead minnow embryo growth, hatching time or success, or larval survival and growth up to the regulatory limit concentration of 10 mg/L.[1] | OECD Test 210 | At the tested concentration, this compound did not show acute toxicity to the early life stages of this fish species. |
| 'Ready' Biodegradability | Not specified in the available public assessment report, but the test was conducted.[1] | OECD Test 301 B | The results of this test would indicate the potential for this compound to be broken down by microorganisms in the environment. |
| Water Hazard Class | 1 (Slightly hazardous for water) | Self-assessment | Indicates a low potential for harm to aquatic environments, but warrants proper disposal to minimize exposure. |
Experimental Protocol: Determination of this compound in Environmental Samples
The following is a representative experimental protocol for the detection and quantification of this compound in water samples, synthesized from established High-Performance Liquid Chromatography (HPLC) methods. This protocol can be adapted for other environmental matrices with appropriate sample preparation.
Sample Preparation (Water Sample)
-
Collect a representative water sample (e.g., 500 mL) in a clean, amber glass bottle.
-
Filter the sample through a 0.45 µm membrane filter to remove suspended particles.
-
If necessary, perform a solid-phase extraction (SPE) for sample cleanup and concentration.
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by deionized water.
-
Load the filtered water sample onto the cartridge.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Elute the this compound from the cartridge with a suitable solvent, such as methanol or acetonitrile.
-
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer solution (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: this compound can be detected at approximately 277 nm.
-
Injection Volume: 20 µL.
-
Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. The concentration of this compound in the environmental sample can be determined by comparing its peak area to the calibration curve.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from a research or laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
